molecular formula C8H12ClNOS B164182 2-Thiothinone hydrochloride CAS No. 54817-67-3

2-Thiothinone hydrochloride

カタログ番号: B164182
CAS番号: 54817-67-3
分子量: 205.71 g/mol
InChIキー: BIZHFBWZOILAFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Thiothinone is an analog of methcathinone in which the phenyl group is replaced with a thiophene group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHFBWZOILAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54817-67-3
Record name 2-Thiothinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIOTHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Thiothinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, peer-reviewed pharmacological studies specifically defining the mechanism of action, quantitative potency, and signaling pathways of 2-Thiothinone hydrochloride are not available in the public scientific literature. This compound is primarily known as a novel psychoactive substance (NPS) or "designer drug," and as such, its physiological and toxicological properties are not well characterized.[1]

This guide provides a postulated mechanism of action based on the compound's chemical classification. To fulfill the requirements for data presentation and experimental detail, this document uses Mephedrone (B570743) (4-methylmethcathinone) , a well-studied and structurally related synthetic cathinone (B1664624), as an illustrative example. All quantitative data and specific protocols herein refer to mephedrone and should not be extrapolated to this compound.

Introduction to this compound

This compound, also known as β-keto-methiopropamine (βk-MPA), is a synthetic stimulant classified as a synthetic cathinone.[2] Its chemical structure, 2-(methylamino)-1-(2-thienyl)-1-propanone, features a thiophene (B33073) ring in place of the phenyl ring found in its well-known analog, methcathinone (B1676376).[1][2] This substitution places it within the thiophene class of compounds.[3][4]

First identified in seized products in 2015, this compound is considered a novel psychoactive substance and is often sold online as a "research chemical."[3][5] Due to the general lack of formal research, its precise mechanism of action remains unelucidated.

Postulated Mechanism of Action: Monoamine Transporter Interaction

Based on its classification as a synthetic cathinone, this compound is presumed to act as a psychomotor stimulant by interacting with plasma membrane monoamine transporters.[6] These transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Synthetic cathinones typically function via one of two primary mechanisms at these transporters:

  • Uptake Inhibition (Blockade): The compound binds to the transporter but is not translocated, acting as a competitive antagonist that blocks neurotransmitter reuptake. This leads to an accumulation of neurotransmitters in the synaptic cleft.

  • Substrate-Mediated Release (Releasing): The compound serves as a substrate for the transporter. It is taken up into the presynaptic neuron and induces a reversal of the transporter's normal function, causing a non-vesicular efflux of neurotransmitters from the neuron into the synapse.[6]

The diagram below illustrates the general signaling pathway for a substrate-based monoamine releaser, the most common mechanism for cathinones like mephedrone.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine Storage) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Disrupts Storage DAT Dopamine Transporter (DAT) DAT->DA_cyto 2. Induces Transporter Reversal DA_syn Dopamine Drug Synthetic Cathinone (e.g., 2-Thiothinone) Drug->DAT 1. Binds & Enters DA_cyto->DAT 3. Efflux Receptor Dopamine Receptor DA_syn->Receptor 4. Binds & Signals

Postulated mechanism for a synthetic cathinone acting as a monoamine transporter substrate.

Illustrative Example: The Pharmacology of Mephedrone

To demonstrate how the mechanism of action for a synthetic cathinone is characterized, we present data and methodologies for mephedrone. Mephedrone is a potent substrate for monoamine transporters, acting as a non-selective releaser of dopamine, serotonin, and norepinephrine.[1][5]

Quantitative Data: Monoamine Transporter Inhibition

The potency of a compound at monoamine transporters is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the transporter's uptake activity in vitro. The following table summarizes representative IC₅₀ values for mephedrone at human monoamine transporters.

CompoundTransporterIC₅₀ (µM)Reference
MephedronehNET1.9[7][8]
MephedronehDAT5.9[7][8]
MephedronehSERT19.3[7][8]
Data derived from studies using human embryonic kidney (HEK) cells stably expressing the respective human transporters.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol provides a representative methodology for determining the IC₅₀ values listed above, adapted from established procedures.[9][10]

Objective: To measure the potency of a test compound (e.g., mephedrone) to inhibit the uptake of a radiolabeled substrate at a specific monoamine transporter expressed in a cell line.

Materials:

  • Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

  • 96-well cell culture plates.

  • Krebs-HEPES buffer (KHB).

  • Test compound stock solutions of varying concentrations.

  • Radiolabeled substrate: [³H]dopamine.

  • Non-specific uptake inhibitor: 10 µM GBR 12909 (for DAT).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: HEK-hDAT cells are seeded into a 96-well plate at a density of ~50,000 cells per well and allowed to adhere and grow to near confluency for 24-48 hours.

  • Preparation: On the day of the assay, the growth medium is aspirated. Cells are washed once with 100 µL of room temperature KHB.

  • Pre-incubation: 50 µL of KHB containing the desired concentration of the test compound is added to each well. For control wells, vehicle buffer (for total uptake) or a high concentration of a known selective inhibitor (for non-specific uptake) is added. The plate is pre-incubated for 5-10 minutes at room temperature.

  • Uptake Initiation: The assay is initiated by adding 50 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine at a final concentration of 10 nM).

  • Incubation: The plate is incubated for a short, pre-determined period (e.g., 3-5 minutes) at room temperature or 37°C with gentle agitation. This period must be within the linear range of uptake for the cell line.

  • Termination: The uptake reaction is terminated by rapidly washing the cells three times with 100 µL of ice-cold KHB to remove the extracellular radiolabeled substrate.

  • Cell Lysis: The cells are lysed by adding 50-100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable scintillation cocktail to each well.

  • Quantification: The plate is sealed, and the radioactivity (in counts per minute, CPM) retained within the lysed cells is measured using a microplate scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (CPM in the presence of a selective inhibitor) from the total uptake (CPM with vehicle). The percent inhibition for each concentration of the test compound is calculated relative to the specific uptake. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

start Start: Seed HEK cells expressing hDAT in 96-well plate wash1 Wash cells with Krebs-HEPES Buffer (KHB) start->wash1 preincubate Pre-incubate with Test Compound (e.g., Mephedrone) or Controls wash1->preincubate initiate Initiate Uptake: Add [3H]Dopamine preincubate->initiate incubate Incubate for 3-5 minutes (Linear Uptake Phase) initiate->incubate terminate Terminate Reaction: Rapidly wash with ice-cold KHB incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse count Quantify radioactivity (CPM) via scintillation counting lyse->count analyze Data Analysis: Calculate % Inhibition and IC50 count->analyze end End analyze->end

Experimental workflow for an in vitro monoamine transporter uptake inhibition assay.

Conclusion

While this compound is structurally analogous to known synthetic cathinones, a comprehensive understanding of its core mechanism of action is currently absent from scientific literature. By analogy with compounds like mephedrone, it is strongly postulated to function as a monoamine transporter substrate, increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. However, its specific potency, selectivity, and whether it acts as a releaser or a blocker are unknown. Rigorous pharmacological studies, including in vitro transporter assays and in vivo microdialysis, are required to definitively characterize the neurochemical profile of this compound and to understand its potential for abuse and toxicity.

References

Unraveling the Enigma: Potential Biological Targets of 2-Thiothinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for the Drug Discovery Community

Abstract

2-Thiothinone hydrochloride, a synthetic compound, has emerged as a molecule of interest within the research and forensic sectors. As an analog of methcathinone, its structural characteristics suggest potential interactions with biological systems. However, a comprehensive understanding of its specific molecular targets and mechanisms of action remains largely uncharted territory. This technical guide serves to consolidate the currently available information, highlight the significant knowledge gaps, and propose a strategic path forward for future research endeavors aimed at elucidating the pharmacological profile of this compound.

Introduction

This compound, also known as 2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride, is a thiophene (B33073) analog of methcathinone.[1] It is classified as a research and forensic analytical reference standard.[2] Despite its availability for scientific use, a critical gap exists in the scientific literature concerning its physiological and toxicological properties.[1] This lack of data presents both a challenge and an opportunity for researchers in drug discovery and development. Understanding the biological targets of this compound is the first essential step in characterizing its potential therapeutic or toxicological effects.

Current State of Knowledge

Currently, there is a significant dearth of published scientific literature detailing the specific biological targets of this compound. No quantitative data, such as IC50 or Ki values, from binding assays or functional screens are publicly available. Furthermore, detailed experimental protocols for studying this specific molecule have not been described.

The structural similarity of this compound to methcathinone, a known central nervous system stimulant, provides a logical starting point for investigation. Methcathinone and other related cathinones primarily act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin. This mechanism underlies their stimulant and psychoactive effects.

Postulated Biological Targets and Signaling Pathways

Based on its structural analogy to methcathinone, the primary hypothesized biological targets for this compound are the monoamine transporters:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

Interaction with these transporters would likely modulate downstream signaling pathways, including those involving G-protein coupled receptors (GPCRs) and intracellular second messengers like cyclic AMP (cAMP).

To visualize the hypothesized mechanism of action, a logical workflow for future experimental investigation is proposed below.

cluster_0 Initial Screening Phase cluster_1 Mechanism of Action Elucidation cluster_2 In Vitro & In Vivo Validation A 2-Thiothinone hydrochloride B Radioligand Binding Assays (DAT, NET, SERT) A->B Test Compound C Functional Uptake Assays (Dopamine, Norepinephrine, Serotonin) A->C Test Compound D Determine IC50 / Ki values B->D C->D E Identify Transporter Selectivity D->E F Downstream Signaling Analysis (e.g., cAMP accumulation) E->F G Cell-based functional assays F->G H Animal behavioral models G->H

Figure 1: Proposed experimental workflow for identifying and characterizing the biological targets of this compound.

Proposed Experimental Protocols

To address the current knowledge gap, a systematic investigation is required. The following are proposed high-level experimental protocols.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the human recombinant transporters (DAT, NET, or SERT).

    • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) by nonlinear regression analysis of the competition binding curves.

Monoamine Uptake Assays
  • Objective: To assess the functional effect of this compound on the activity of DAT, NET, and SERT.

  • Methodology:

    • Culture cells stably expressing the human recombinant transporters.

    • Pre-incubate the cells with various concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each transporter.

Data Presentation

As no quantitative data is currently available, the following table is presented as a template for future data acquisition and reporting.

Target Binding Affinity (Ki, nM) Functional Activity (IC50, nM)
Dopamine Transporter (DAT)Data not availableData not available
Norepinephrine Transporter (NET)Data not availableData not available
Serotonin Transporter (SERT)Data not availableData not available

Table 1: Template for summarizing quantitative data on the interaction of this compound with monoamine transporters.

Conclusion and Future Directions

The biological targets of this compound remain to be elucidated. Based on its structural similarity to methcathinone, the monoamine transporters are the most probable primary targets. The proposed experimental workflow provides a clear path for future research to systematically characterize the pharmacological profile of this compound.

Future research should focus on:

  • Execution of the proposed binding and uptake assays to generate the first quantitative data on the interaction of this compound with its putative targets.

  • In vitro and in vivo studies to understand the downstream cellular effects and the physiological consequences of target engagement.

  • Toxicological screening to assess the safety profile of the compound.

By systematically addressing these research questions, the scientific community can begin to build a comprehensive understanding of this compound, paving the way for a more informed assessment of its potential applications and risks.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Thiothinone Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comprehensive research on the structure-activity relationship (SAR) of 2-thiothinone hydrochloride is limited in publicly available scientific literature. This guide synthesizes information from closely related synthetic cathinones and beta-keto amphetamines to project a likely SAR profile for 2-thiothinone and its derivatives. The principles discussed are based on established SAR trends within this class of compounds.

Introduction

2-Thiothinone, also known as β-ketomethiopropamine, is a stimulant and a structural analog of methcathinone (B1676376) where the phenyl group is replaced by a thiophene (B33073) ring.[1][2] As a member of the synthetic cathinone (B1664624) class, its pharmacological effects are presumed to be mediated by interactions with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[3][4] Understanding the structure-activity relationship of 2-thiothinone is crucial for predicting the pharmacological profiles of its derivatives and for the development of novel therapeutic agents or for understanding the toxicology of new psychoactive substances.

This technical guide provides a detailed overview of the anticipated SAR of this compound, based on data from analogous compounds. It includes quantitative data on the effects of structural modifications, detailed experimental protocols for assessing activity, and visualizations of relevant biological pathways and experimental workflows.

Core Structure and Sites of Modification

The core structure of 2-thiothinone offers several sites for chemical modification to explore the SAR. These modifications can systematically alter the compound's potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releasing agent). The key modification sites are:

  • The Thiophene Ring: Substitution on the thiophene ring can influence aromatic interactions with the transporter binding sites.

  • The Alkyl Side Chain: Altering the length of the alkyl chain can affect lipophilicity and steric interactions.

  • The Amino Group: N-alkylation or incorporation of the nitrogen into a cyclic structure can significantly modulate activity and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the expected impact of various structural modifications on the activity of 2-thiothinone analogs at monoamine transporters, based on published data for related synthetic cathinones.[4][5][6][7]

Table 1: Effect of Thiophene Ring Substitution on Monoamine Transporter Affinity

Substitution PositionSubstituentExpected Change in DAT AffinityExpected Change in SERT AffinityExpected DAT/SERT Selectivity
5-positionChloro (Cl)Likely maintained or slightly decreasedLikely increasedDecreased
4-positionMethyl (CH₃)Likely maintainedLikely increasedDecreased
3,4-dihaloDichloroPotentially decreasedPotentially increasedDecreased

Note: Based on trends observed with phenyl ring substitutions in other cathinones, where para-substitutions tend to increase SERT affinity.[6]

Table 2: Effect of N-Alkylation on Monoamine Transporter Affinity

N-Alkyl GroupExpected Change in DAT AffinityExpected Change in SERT AffinityExpected DAT/SERT Selectivity
N-Methyl (baseline)---
N-EthylIncreasedIncreasedMaintained or slightly increased for DAT
N-PropylDecreasedDecreasedMaintained or slightly decreased
Pyrrolidinyl (cyclic)Significantly IncreasedDecreasedSignificantly Increased for DAT

Note: Increasing the length of the N-alkyl group beyond ethyl generally decreases potency. Incorporating the nitrogen into a pyrrolidine (B122466) ring is a common modification in synthetic cathinones that typically enhances DAT affinity and selectivity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of 2-thiothinone analogs.

1. In Vitro Monoamine Transporter Binding Assays

  • Objective: To determine the affinity of test compounds for DAT, SERT, and NET.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human isoforms of DAT, SERT, or NET are cultured to confluence.

    • Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.

    • Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

    • Detection: After incubation, the membranes are washed to remove unbound radioligand and the amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

2. In Vitro Monoamine Transporter Uptake Inhibition Assays

  • Objective: To determine the potency of test compounds to inhibit the uptake of monoamines.

  • Methodology:

    • Cell Culture: HEK293 cells expressing the respective human monoamine transporters are used.

    • Uptake Assay: Cells are pre-incubated with varying concentrations of the test compound. A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) is then added.

    • Termination: After a short incubation period, the uptake is terminated by washing with ice-cold buffer.

    • Detection: The amount of radioactivity taken up by the cells is quantified.

    • Data Analysis: The IC₅₀ value for uptake inhibition is determined.

3. In Vivo Assessment of Psychostimulant Effects

  • Objective: To evaluate the stimulant effects of test compounds on locomotor activity in animal models.

  • Methodology:

    • Animals: Male Swiss CD-1 mice are commonly used.

    • Habituation: Mice are habituated to the test environment (e.g., open-field arenas) for a set period before drug administration.

    • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses.

    • Locomotor Activity Monitoring: The horizontal locomotor activity of the mice is recorded for a specified duration (e.g., 120 minutes) using automated activity monitors.

    • Data Analysis: The total distance traveled is calculated and compared between different dose groups and a vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine dose-dependent effects.[5]

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 2_Thiothinone 2_Thiothinone DAT Dopamine Transporter (DAT) 2_Thiothinone->DAT Blocks DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Increases Synaptic DA DA_reuptake Dopamine Reuptake DA_synapse->DA_reuptake Reuptake Path DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Proposed mechanism of action of 2-Thiothinone at a dopaminergic synapse.

Experimental Workflow

G Start Start: Design Analogs Synthesis Chemical Synthesis of 2-Thiothinone Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Binding Transporter Binding Assays (DAT, SERT, NET) In_Vitro->Binding Uptake Monoamine Uptake Inhibition Assays In_Vitro->Uptake In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis Uptake->SAR_Analysis Locomotor Locomotor Activity Assessment In_Vivo->Locomotor Locomotor->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

References

The Enigmatic Profile of 2-Thiothinone Hydrochloride: A Technical Guide for Neuropharmacological Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

2-Thiothinone hydrochloride, a synthetic cathinone (B1664624) and structural analog of methcathinone (B1676376), represents a significant gap in the current understanding of novel psychoactive substances (NPS). While its existence is known primarily within forensic and research contexts, a detailed neuropharmacological profile remains uncharacterized. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of this compound. By leveraging data from its close analog, methcathinone, this document postulates a likely mechanism of action and outlines detailed experimental protocols for its in-vitro and in-vivo characterization. All quantitative data presented herein is hypothetical and serves as a template for future research. This guide is intended to be a foundational resource for elucidating the neuropharmacological landscape of this understudied compound.

Introduction

This compound, also known as β-ketomethiopropamine (βk-MPA), is a synthetic derivative of cathinone.[1] Structurally, it is an analog of methcathinone where the phenyl group is substituted with a thiophene (B33073) ring.[2][3] Despite its availability as a research chemical and analytical standard, its physiological and toxicological properties are largely unknown.[2][3] The thiophene moiety is a common feature in many FDA-approved drugs and is known to influence physicochemical properties, including blood-brain barrier penetration.

Given its structural similarity to methcathinone, a potent psychostimulant, it is highly probable that this compound exerts its effects by modulating monoamine neurotransmitter systems.[2][4] Methcathinone is known to be a potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent, with weaker effects on serotonin (B10506) (5-HT).[5] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5] This interaction leads to increased synaptic concentrations of these neurotransmitters, resulting in its stimulant effects.[2][4] Furthermore, methcathinone has a high potential for abuse and has been shown to be neurotoxic to dopaminergic and serotonergic neurons.[1][4]

This guide will, therefore, proceed under the hypothesis that this compound is a monoamine transporter substrate, likely with a preference for DAT and NET. The subsequent sections will detail the hypothetical quantitative data and the experimental protocols required to validate this hypothesis.

Postulated Neuropharmacological Data

The following tables present hypothetical quantitative data for this compound, based on the known properties of methcathinone and other synthetic cathinones. These values are for illustrative purposes and must be determined experimentally.

Table 1: In Vitro Monoamine Transporter Interaction
ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Ki, nM) 5030500
Uptake Inhibition (IC50, nM) 8045800
Neurotransmitter Release (EC50, nM) 12070>1000

This table illustrates the hypothetical potency of this compound at the three main monoamine transporters. The lower values for DAT and NET suggest a higher affinity and potency for these transporters compared to SERT, which is characteristic of many psychostimulants.

Table 2: In Vivo Pharmacodynamic Effects
AssayParameterValue
Locomotor Activity MED (mg/kg, i.p.)1.0
Drug Discrimination ED50 (mg/kg, i.p.) vs. Cocaine0.8
Self-Administration Acquisition Dose (mg/kg/infusion)0.25
Microdialysis % Increase in Striatal Dopamine (at 3 mg/kg, i.p.)400%

This table outlines the expected outcomes in key behavioral and neurochemical assays in a rodent model. The Minimum Effective Dose (MED) for locomotor stimulation, the dose at which the drug is recognized as cocaine-like (ED50), the dose that sustains self-administration, and the impact on extracellular dopamine levels are all indicators of its stimulant and abuse potential.

Experimental Protocols

To ascertain the actual neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for these investigations.

In Vitro Assays: Monoamine Transporter Interactions

These assays are crucial for determining the molecular mechanism of action of this compound.

  • Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration.

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Objective: To measure the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.

  • Methodology:

    • Use HEK293 cells stably expressing human DAT, NET, or SERT, or rodent brain synaptosomes.

    • Pre-incubate the cells/synaptosomes with increasing concentrations of this compound.

    • Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity taken up by the cells/synaptosomes.

    • Determine the IC50 values from the concentration-response curves.

  • Objective: To determine if this compound acts as a substrate (releaser) for monoamine transporters and to measure its potency (EC50).

  • Methodology:

    • Pre-load HEK293 cells expressing DAT, NET, or SERT, or brain synaptosomes with a radiolabeled neurotransmitter.

    • Wash the cells/synaptosomes to remove extracellular radioactivity.

    • Add increasing concentrations of this compound.

    • After a short incubation, measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal release.

In Vivo Assays: Behavioral and Neurochemical Effects

These assays provide insights into the physiological and behavioral effects of this compound in a whole organism.

  • Objective: To assess the stimulant effects of this compound.

  • Methodology:

    • Acclimate rodents (mice or rats) to open-field activity chambers.

    • Administer various doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using automated tracking systems.

    • Analyze the data to determine the dose-response relationship.

  • Objective: To evaluate the subjective effects of this compound and compare them to a known stimulant like cocaine or d-amphetamine.

  • Methodology:

    • Train rodents in a two-lever operant chamber to press one lever after administration of a known stimulant (e.g., cocaine, 10 mg/kg) and the other lever after vehicle administration to receive a food reward.

    • Once trained, administer various doses of this compound and record which lever the animal predominantly presses.

    • The dose at which the animals press the drug-appropriate lever 50% of the time is the ED50.

  • Objective: To assess the reinforcing properties and abuse potential of this compound.

  • Methodology:

    • Surgically implant rodents with an intravenous catheter.

    • Train the animals to press a lever to receive an infusion of a known reinforcer (e.g., cocaine).

    • Substitute this compound for cocaine at various doses and measure the rate of lever pressing.

    • Determine the dose-response curve for self-administration.

  • Objective: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following administration of this compound.

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

    • After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Administer this compound and continue collecting samples.

    • Analyze the concentration of monoamines in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Postulated Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2_Thiothinone 2_Thiothinone DAT DAT 2_Thiothinone->DAT Blocks Reuptake & Induces Efflux NET NET 2_Thiothinone->NET Blocks Reuptake & Induces Efflux DA_synapse Dopamine DAT->DA_synapse Efflux NE_synapse Norepinephrine NET->NE_synapse Efflux VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Basal Release NE_vesicle Norepinephrine Vesicle NE_cytosol Cytosolic Norepinephrine NE_vesicle->NE_cytosol Basal Release DA_cytosol->DAT DA_cytosol->VMAT2 Reuptake NE_cytosol->NET NE_cytosol->VMAT2 Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal

Caption: Postulated mechanism of action of this compound at a monoaminergic synapse.

Experimental Workflow for In Vitro Characterization

G start 2-Thiothinone Hydrochloride Sample binding Radioligand Binding Assay (DAT, NET, SERT) start->binding uptake Uptake Inhibition Assay (DAT, NET, SERT) start->uptake release Neurotransmitter Release Assay (DAT, NET, SERT) start->release ki Determine Ki (Binding Affinity) binding->ki ic50 Determine IC50 (Uptake Inhibition Potency) uptake->ic50 ec50 Determine EC50 (Release Potency) release->ec50 profile Comprehensive In Vitro Neuropharmacological Profile ki->profile ic50->profile ec50->profile

Caption: Workflow for the in vitro characterization of this compound's interaction with monoamine transporters.

Experimental Workflow for In Vivo Characterization

G start 2-Thiothinone Hydrochloride Doses locomotor Locomotor Activity start->locomotor discrimination Drug Discrimination start->discrimination self_admin Self-Administration start->self_admin microdialysis In Vivo Microdialysis start->microdialysis stimulant Stimulant Effects locomotor->stimulant subjective Subjective Effects discrimination->subjective abuse Abuse Potential self_admin->abuse neurochemical Neurochemical Effects microdialysis->neurochemical profile Comprehensive In Vivo Neuropharmacological Profile stimulant->profile subjective->profile abuse->profile neurochemical->profile

Caption: Workflow for the in vivo characterization of this compound's behavioral and neurochemical effects.

Conclusion

This compound remains a significant unknown in the field of neuropharmacology. This guide provides a robust framework for its systematic investigation, from molecular interactions to behavioral outcomes. The postulated neuropharmacological profile, based on its structural relationship to methcathinone, suggests that it is likely a potent psychostimulant with a high abuse potential. However, only through rigorous experimental validation, as outlined in this document, can its true pharmacological and toxicological properties be understood. The elucidation of the neuropharmacological profile of this compound is not only crucial for public health and forensic science but will also contribute to a deeper understanding of the structure-activity relationships of synthetic cathinones.

References

The Thiophene Ring in Cathinone Analogs: A Deep Dive into a Class of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The clandestine world of novel psychoactive substances (NPS) is in a perpetual state of flux, with chemists continuously modifying existing structures to circumvent legislation and create compounds with altered pharmacological profiles. One area that has seen significant exploration is the modification of the cathinone (B1664624) scaffold. Cathinones, β-ketoamphetamines, are a class of psychostimulant compounds naturally found in the khat plant (Catha edulis). The synthetic cathinone family has expanded rapidly, with one particular modification gaining prominence: the replacement of the phenyl ring with a thiophene (B33073) bioisostere. This substitution has given rise to a series of thiophene analogs of cathinones, with methiopropamine (MPA) and α-pyrrolidinopentiothiophenone (α-PVT) being the most well-known examples. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacology of these thiophene-containing cathinones, aimed at providing researchers, scientists, and drug development professionals with a detailed understanding of this emerging class of compounds.

History and Discovery

The story of thiophene analogs of cathinones begins not in the recent wave of NPS, but in the annals of mid-20th-century medicinal chemistry.

Methiopropamine (MPA): An Early Synthesis

The first known thiophene analog of a cathinone-related compound, methiopropamine (MPA), was first synthesized in 1942.[1][2] Structurally, MPA is an analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[2] Despite its early synthesis, MPA remained largely in obscurity for decades. It was not until the late 2000s and early 2010s that MPA emerged on the recreational drug market, sold online as a "research chemical" or "legal high."[3] Its appearance marked a notable development in the NPS landscape, demonstrating the use of bioisosteric replacement as a strategy to create novel psychoactive compounds.

α-Pyrrolidinopentiothiophenone (α-PVT): A Modern Designer Drug

In contrast to the historical origins of MPA, α-pyrrolidinopentiothiophenone (α-PVT) is a more recent product of the designer drug phenomenon. It is the thiophene analog of α-pyrrolidinopentiophenone (α-PVP), a potent synthetic cathinone. The substitution of the phenyl ring with a thiophene ring in α-PVP gives rise to α-PVT. This modification is a clear example of the systematic structural alterations performed by clandestine chemists to create new psychoactive substances with potentially distinct pharmacological properties.

Quantitative Data: Monoamine Transporter Interactions

The primary mechanism of action for cathinones and their analogs is the interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Thiophene analogs of cathinones are no exception, and their potency and selectivity for these transporters determine their psychostimulant effects.

CompoundTransporterKᵢ (nM)IC₅₀ (nM)Relative Potency (IC₅₀)
α-PVT hDAT3.228DAT > NET >> SERT
hNET11.262
hSERT>10,000>10,000
Methiopropamine (MPA) DAT-~1000NET > DAT
NET-~200
SERT->10,000

Table 1: In Vitro Pharmacological Data for Thiophene Analogs of Cathinones at Human Monoamine Transporters. Data compiled from various sources. Kᵢ represents the binding affinity, and IC₅₀ represents the concentration required to inhibit 50% of transporter activity.

Experimental Protocols

Synthesis of Thiophene Analogs of Cathinones

A common synthetic route to methiopropamine involves a four-step process starting from 2-bromothiophene.[3]

Step 1: Grignard Reaction

  • 2-Bromothiophene is reacted with magnesium turnings in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 2-thienylmagnesium bromide.

Step 2: Reaction with Propylene (B89431) Oxide

  • The Grignard reagent is then reacted with propylene oxide in an appropriate solvent. This reaction opens the epoxide ring and results in the formation of 1-(thiophen-2-yl)-2-propanol.

Step 3: Halogenation

  • The secondary alcohol, 1-(thiophen-2-yl)-2-propanol, is converted to a leaving group, typically a bromide, by reacting it with a brominating agent such as phosphorus tribromide (PBr₃). This yields 2-bromo-1-(thiophen-2-yl)propane.

Step 4: Amination

  • The final step involves the reaction of 2-bromo-1-(thiophen-2-yl)propane with methylamine (B109427) in a suitable solvent to yield methiopropamine.

The synthesis of α-pyrrolidinopentiothiophenone (α-PVT) typically proceeds through the α-bromination of the corresponding thienyl ketone followed by reaction with pyrrolidine (B122466).

Step 1: Friedel-Crafts Acylation

  • Thiophene is acylated with valeryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 1-(thiophen-2-yl)pentan-1-one.

Step 2: α-Bromination

  • The resulting ketone is then brominated at the α-position to the carbonyl group. This can be achieved using bromine in a suitable solvent, such as acetic acid or chloroform, often with a catalytic amount of acid. This step yields 2-bromo-1-(thiophen-2-yl)pentan-1-one.

Step 3: Nucleophilic Substitution with Pyrrolidine

  • Finally, the α-bromo ketone is reacted with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the bromide and forming α-pyrrolidinopentiothiophenone (α-PVT).

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can serve as precursors for more complex thiophene-containing compounds.[4][5][6]

General Protocol:

  • A ketone or aldehyde is condensed with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base (e.g., morpholine (B109124) or triethylamine) and elemental sulfur.

  • The reaction is typically carried out in a solvent such as ethanol (B145695) or dimethylformamide (DMF).

  • The mixture is heated, and upon completion, the 2-aminothiophene product is isolated by precipitation or extraction.

Pharmacological Evaluation

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.[7][8][9]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target transporter (hDAT, hNET, or hSERT) are prepared from cultured cells or brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

These assays measure the functional potency (IC₅₀) of a compound to inhibit the uptake of neurotransmitters.[10][11][12]

Protocol Outline:

  • Cell Culture: Cells stably expressing the target transporter are cultured in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT) is added to initiate uptake.

  • Termination: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.

  • Data Analysis: The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The interaction of thiophene analogs of cathinones with monoamine transporters initiates a cascade of intracellular events. While detailed signaling pathways for these specific compounds are still under investigation, their primary action as dopamine and norepinephrine reuptake inhibitors provides a framework for understanding their downstream effects.

Dopamine Transporter (DAT) Inhibition Signaling

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).

DAT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling (e.g., CREB, ERK) PKA->Downstream Thiophene_Analog Thiophene Analog (e.g., MPA, α-PVT) Thiophene_Analog->DAT Inhibition

Dopamine Transporter Inhibition by Thiophene Analogs
Norepinephrine Transporter (NET) Inhibition Signaling

Similarly, inhibition of NET increases the concentration of norepinephrine in the synapse, leading to enhanced activation of adrenergic receptors on postsynaptic neurons.

NET_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α and β) NE_synapse->Adrenergic_R G_protein G-Proteins Adrenergic_R->G_protein Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) G_protein->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response Thiophene_Analog Thiophene Analog (e.g., MPA, α-PVT) Thiophene_Analog->NET Inhibition Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_in_vitro In Vitro Pharmacological Evaluation cluster_data_analysis Data Analysis and Interpretation start Precursor Selection (e.g., Thiophene derivative) synthesis Chemical Synthesis (e.g., Gewald, Friedel-Crafts) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization binding_assay Radioligand Binding Assays (Determine Kᵢ at DAT, NET, SERT) characterization->binding_assay uptake_assay Neurotransmitter Uptake Inhibition Assays (Determine IC₅₀ at DAT, NET, SERT) characterization->uptake_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis uptake_assay->sar_analysis lead_optimization Lead Compound Identification and Optimization sar_analysis->lead_optimization

References

Toxicological Profile of 2-Thiothinone Hydrochloride: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are currently faced with a significant lack of toxicological data for 2-Thiothinone hydrochloride, a thiophene (B33073) analog of methcathinone. Despite its availability for research and forensic applications, comprehensive safety studies detailing its potential hazards remain unpublished in the public domain. This in-depth guide consolidates the currently available information and highlights the critical need for further investigation into the toxicological properties of this compound.

Multiple chemical suppliers explicitly state that the physiological and toxicological properties of this compound are unknown[1]. This absence of data is a crucial consideration for any researcher handling this compound. Safety Data Sheets (SDS) further underscore this information gap, with one provider indicating the substance is not classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Summary of Available Information

While specific toxicological data is not available, basic chemical and physical properties have been documented.

PropertyDataReference
Chemical Formula C8H11NOS • HCl
Molecular Weight 205.7 g/mol
Appearance Crystalline solid
Purity ≥98%

Critical Data Gaps in Toxicological Screening

A thorough review of publicly available scientific literature and safety documentation reveals a complete lack of quantitative toxicological data for this compound. Key areas where data is critically needed include:

  • Acute Toxicity: No LD50 (median lethal dose) values for any route of administration (oral, dermal, inhalation) have been determined.

  • Genotoxicity: There are no studies available on the potential of this compound to cause genetic mutations or chromosomal damage. While research exists on the genotoxic properties of other synthetic cathinones, these findings cannot be directly extrapolated to this compound[2].

  • Mechanism of Action: The specific biological targets and signaling pathways through which this compound may exert pharmacological or toxicological effects have not been elucidated.

  • Repeated Dose Toxicity: Information on the effects of sub-chronic or chronic exposure is non-existent.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No long-term studies have been conducted to assess these critical endpoints.

Proposed Experimental Workflow for Toxicological Evaluation

Given the absence of data, a standard toxicological screening workflow would be necessary to characterize the safety profile of this compound. The following diagram outlines a potential experimental approach.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Safety Assessment Acute Toxicity (LD50) Acute Toxicity (LD50) Receptor Binding Assays Receptor Binding Assays Acute Toxicity (LD50)->Receptor Binding Assays Genotoxicity (Ames Test, Micronucleus Assay) Genotoxicity (Ames Test, Micronucleus Assay) Signaling Pathway Analysis Signaling Pathway Analysis Genotoxicity (Ames Test, Micronucleus Assay)->Signaling Pathway Analysis Repeated Dose Toxicity Repeated Dose Toxicity Receptor Binding Assays->Repeated Dose Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Signaling Pathway Analysis->Reproductive & Developmental Toxicity This compound This compound This compound->Acute Toxicity (LD50) This compound->Genotoxicity (Ames Test, Micronucleus Assay)

References

An In-depth Technical Guide to the Spectroscopic Properties of 2-Thiocytosine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The topic specified was "2-Thiothinone hydrochloride." Following a comprehensive search of chemical literature, it is highly probable that this is a typographical error for "2-Thiocytosine hydrochloride." 2-Thiocytosine (B14015) is a well-characterized pyrimidine (B1678525) derivative with notable spectroscopic features and biological interest. This guide will focus on the spectroscopic properties of 2-Thiocytosine.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectroscopic characteristics of 2-thiocytosine hydrochloride. The document outlines key quantitative data, experimental methodologies, and conceptual workflows pertinent to the analysis and potential application of this compound.

Spectroscopic Data Summary

The spectroscopic properties of 2-thiocytosine provide a fundamental basis for its identification, characterization, and study in various chemical and biological systems. The following tables summarize the key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: UV-Visible Spectroscopic Data
Solvent/Environmentλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Gas PhaseNot specifiedNot specified[1]
Acetonitrile3224.80 x 10³[2]
Acetonitrile2563.59 x 10⁴[2]
Acetonitrile2242.48 x 10⁴[2]
Table 2: Infrared (IR) Spectroscopic Data
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretching3350, 3180[3]
C-H (sp²)Stretching3020, 2800-3000[3]
C=OStretching1720[3]
C=CStretching1710[3]
C=NStretching1670[3]
Ring Vibrations1414, 1260, 1000, 785[3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹HD₂O7.6d6.0H-6
¹HD₂O6.0d6.0H-5
¹³CNot SpecifiedNot Specified[4]
Table 4: Mass Spectrometry (MS) Data
Ionization Methodm/z (most abundant)m/z (2nd most abundant)m/z (3rd most abundant)Reference
GC-MS (EI)1276941[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following are generalized methodologies for the key experiments cited.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of 2-thiocytosine hydrochloride.

Materials:

  • 2-Thiocytosine hydrochloride

  • Spectroscopic grade solvent (e.g., acetonitrile, deionized water)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of 2-thiocytosine hydrochloride of a known concentration in the chosen solvent. Perform serial dilutions to obtain a range of concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Run a baseline correction or "blank" to subtract the absorbance of the solvent.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-thiocytosine hydrochloride through their characteristic vibrational frequencies.

Materials:

  • 2-Thiocytosine hydrochloride (solid)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of 2-thiocytosine hydrochloride with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 2-thiocytosine hydrochloride by analyzing the chemical environment of its nuclei.

Materials:

  • 2-Thiocytosine hydrochloride

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of 2-thiocytosine hydrochloride in the appropriate deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. This may involve setting parameters such as the number of scans, pulse width, and relaxation delay.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-thiocytosine.

Materials:

  • 2-Thiocytosine hydrochloride

  • Volatile solvent (for ESI or other liquid-introduction techniques)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the vaporized sample with a beam of electrons, causing ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate a generalized workflow for the spectroscopic analysis of a compound and the conceptual biological relevance of 2-thiocytosine.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of 2-Thiocytosine Hydrochloride Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity UV_Vis UV-Vis Spectroscopy Purity->UV_Vis IR IR Spectroscopy Purity->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS Properties Determination of Physicochemical Properties UV_Vis->Properties Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure Structure->Properties

Caption: Workflow for the Spectroscopic Analysis of 2-Thiocytosine Hydrochloride.

Biological_Relevance_Concept cluster_properties Properties cluster_activity Reported Biological Activity cluster_mechanism Potential Mechanisms of Action (Hypothetical) cluster_outcome Cellular Outcome Compound 2-Thiocytosine Structure Pyrimidine Analog (Thio-derivative of Cytosine) Compound->Structure Anticancer Potential Anticancer Agent Structure->Anticancer Antileukemic Potential Antileukemic Agent Structure->Antileukemic DNA_RNA Incorporation into DNA/RNA Anticancer->DNA_RNA Enzyme Enzyme Inhibition Anticancer->Enzyme Signaling Modulation of Cell Signaling Pathways Anticancer->Signaling Antileukemic->DNA_RNA Antileukemic->Enzyme Antileukemic->Signaling Apoptosis Induction of Apoptosis DNA_RNA->Apoptosis Enzyme->Apoptosis Signaling->Apoptosis

Caption: Conceptual Diagram of the Biological Relevance of 2-Thiocytosine.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Thiothinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiothinone hydrochloride, also known by its IUPAC name 2-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, is a synthetic cathinone (B1664624) and a thiophene (B33073) analog of methcathinone.[1][2] As a member of the novel psychoactive substances (NPS) class, it is primarily encountered in forensic and research settings.[1][3] This technical guide provides a comprehensive overview of its core physicochemical characteristics, offering valuable data and experimental insights for professionals in analytical chemistry, forensic science, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₁₂ClNOS[4][5]
Molecular Weight 205.71 g/mol [4]
Melting Point 191 - 193 °C[6]
Appearance White to off-white crystalline solid[5][7]
UV λmax 265, 295 nm[5][6]

Table 1: Core Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the preparation of analytical standards and for designing further experimental studies.

SolventSolubilitySource(s)
Dimethylformamide (DMF) 15 mg/mL[5]
Dimethyl Sulfoxide (DMSO) 15 mg/mL[5]
Ethanol 10 mg/mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[5]

Table 2: Solubility of this compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections outline the standard experimental protocols for determining the key characteristics of this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Principle: The temperature at which the crystalline solid transitions to a liquid state is measured. Pure substances typically exhibit a sharp melting point range.[8]

Apparatus:

  • Capillary melting point apparatus (e.g., Mel-Temp)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[9]

  • The capillary tube is placed in the heating block of the melting point apparatus.[8]

  • The sample is heated at a steady rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[8]

  • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid phase has liquefied is recorded as the completion of melting.

  • The melting range is reported as the interval between these two temperatures.

Solubility Determination

Understanding the solubility of a compound in different solvents is fundamental for its handling, formulation, and analysis.

Principle: A saturated solution of the compound is prepared in a specific solvent, and the concentration of the dissolved solute is quantified. The "shake-flask" method is a commonly recommended technique.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is then centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.

  • The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in mg/mL.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores.

Principle: The amount of ultraviolet-visible light absorbed by a solution of the compound is measured at various wavelengths. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure.[10][11]

Apparatus:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or 0.1 N HCl).

  • A series of dilutions are made from the stock solution to prepare working standards of known concentrations.

  • The spectrophotometer is blanked using the solvent.

  • The absorbance of each working standard is measured over a wavelength range of 200-400 nm to identify the wavelengths of maximum absorbance (λmax).[10][12]

  • A calibration curve of absorbance versus concentration is plotted at the determined λmax values to establish the linearity of the response.

pKa Determination (General Protocol)

Principle: The pKa of an amine hydrochloride can be determined by monitoring a pH-dependent property, such as UV absorbance or solubility, during a titration with a base.

Apparatus:

  • pH meter

  • Burette

  • Stir plate and stir bar

  • UV-Vis Spectrophotometer or other suitable analytical instrument

Procedure (Spectrophotometric Method):

  • A solution of this compound is prepared in an acidic buffer.

  • The initial UV-Vis spectrum of the fully protonated species is recorded.

  • The pH of the solution is gradually increased by the dropwise addition of a standardized basic solution (e.g., NaOH).

  • The UV-Vis spectrum is recorded at various pH intervals.

  • The absorbance at a wavelength where the protonated and non-protonated forms have different absorptivities is plotted against the pH.

  • The resulting titration curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Visualizations

Structural Relationship of this compound

This compound is structurally related to other well-known synthetic cathinones and their parent compounds. Understanding these relationships is crucial for its classification and for predicting potential cross-reactivity in analytical tests.

G Phenethylamine Phenethylamine Cathinone Cathinone Phenethylamine->Cathinone β-keto group Methcathinone Methcathinone Cathinone->Methcathinone N-methylation 2-Thiothinone 2-Thiothinone Methcathinone->2-Thiothinone Phenyl to Thienyl

Caption: Structural evolution from Phenethylamine to 2-Thiothinone.

Analytical Workflow for the Identification of this compound

The identification of novel psychoactive substances like this compound in seized materials typically follows a multi-step analytical workflow. This ensures accurate and defensible results for forensic purposes.

G cluster_screening Presumptive Screening cluster_confirmation Confirmatory Analysis Color_Tests Colorimetric Tests GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Color_Tests->GC_MS Positive Result TLC Thin-Layer Chromatography TLC->GC_MS Positive Result LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) GC_MS->LC_MS Further Confirmation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) GC_MS->FTIR Structural Elucidation NMR Nuclear Magnetic Resonance (NMR) GC_MS->NMR Definitive Structure Data_Interpretation Data_Interpretation LC_MS->Data_Interpretation FTIR->Data_Interpretation NMR->Data_Interpretation Seized_Material Seized_Material Seized_Material->Color_Tests Seized_Material->TLC

Caption: Forensic workflow for identifying this compound.

References

2-Thiothinone Hydrochloride: An In-Depth Technical Guide on a Novel Psychoactive Substance Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research and forensic applications only. 2-Thiothinone hydrochloride is a substance with largely unknown physiological and toxicological properties in humans and is not for human or veterinary use.

Introduction

This compound, also known as β-ketomethiopropamine (βk-MPA), is a novel psychoactive substance (NPS) and a structural analog of methcathinone (B1676376).[1] In this compound, the phenyl group of methcathinone is replaced by a thiophene (B33073) ring.[2] As a member of the substituted cathinone (B1664624) class, 2-thiothinone is presumed to exhibit stimulant properties, though comprehensive pharmacological and toxicological data are scarce. This technical guide aims to provide a detailed overview of this compound, drawing on available data and inferences from its close structural analog, methcathinone, to inform the research and forensic communities.

Chemical and Physical Properties

This compound is an analytical reference standard.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride[1]
Synonyms β-Ketomethiopropamine, βk-MPA, Thiothinone[1]
CAS Number 54817-67-3 (hydrochloride)[3]
Molecular Formula C₈H₁₁NOS · HCl[3]
Molecular Weight 205.7 g/mol (hydrochloride), 169.24 g/mol (free base)[3][4]
Appearance Crystalline solid[3]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[3]

Pharmacology and Mechanism of Action (Inferred)

Direct pharmacological studies on this compound are not publicly available. However, its structural similarity to methcathinone allows for informed postulation regarding its mechanism of action. Methcathinone is a potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent.[5] It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT), to induce the non-vesicular release of these monoamines.[5][6]

It is hypothesized that this compound acts similarly as a monoamine releaser. The replacement of the phenyl ring with a thiophene ring may alter its potency and selectivity for the monoamine transporters. Structure-activity relationship (SAR) studies of cathinone analogs have shown that modifications to the aromatic ring can significantly impact DAT versus SERT selectivity.[5]

Hypothesized Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Thiothinone 2-Thiothinone HCl DAT Dopamine Transporter (DAT) Thiothinone->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) Thiothinone->NET Blocks Reuptake DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverses Transport NE_cyto Cytosolic Norepinephrine NET->NE_cyto Reverses Transport VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle DA_vesicle->DA_cyto Disrupts Sequestration NE_vesicle->NE_cyto Disrupts Sequestration Synapse_DA Dopamine DA_cyto->Synapse_DA Synapse_NE Norepinephrine NE_cyto->Synapse_NE D_receptors Dopamine Receptors Synapse_DA->D_receptors A_receptors Adrenergic Receptors Synapse_NE->A_receptors Signal Signal Transduction (Stimulant Effects) D_receptors->Signal A_receptors->Signal

Caption: Hypothesized mechanism of this compound at the synapse.

Experimental Protocols

While specific experimental protocols for this compound are not available, methodologies used for studying methcathinone and other synthetic cathinones can be adapted.

Synthesis of this compound (Proposed)

A plausible synthetic route for 2-(methylamino)-1-(2-thienyl)-1-propanone hydrochloride can be adapted from procedures for similar compounds.[7][8]

Proposed Synthesis Workflow

G Thiophene Thiophene FriedelCrafts Friedel-Crafts Acylation Thiophene->FriedelCrafts PropionylChloride Propionyl Chloride PropionylChloride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Propiothiophenone 1-(Thiophen-2-yl)propan-1-one FriedelCrafts->Propiothiophenone Bromination α-Bromination Propiothiophenone->Bromination Bromine Bromine (Br₂) Bromine->Bromination BromoKetone 2-Bromo-1-(thiophen-2-yl)propan-1-one Bromination->BromoKetone NucleophilicSub Nucleophilic Substitution BromoKetone->NucleophilicSub Methylamine Methylamine (CH₃NH₂) Methylamine->NucleophilicSub FreeBase 2-Thiothinone (Free Base) NucleophilicSub->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl Hydrochloric Acid (HCl) HCl->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol (Proposed):

  • Friedel-Crafts Acylation: Thiophene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 1-(thiophen-2-yl)propan-1-one.

  • α-Bromination: The resulting ketone is then brominated at the α-position using elemental bromine in a suitable solvent.

  • Nucleophilic Substitution: The α-bromo ketone is subsequently reacted with methylamine, where the amine acts as a nucleophile, displacing the bromide to form the free base of 2-thiothinone.

  • Salt Formation: The free base is then treated with hydrochloric acid to form the more stable hydrochloride salt, which can be isolated as a crystalline solid.

Analytical Methodology for Biological Samples

The detection and quantification of this compound in biological matrices like blood and urine would likely employ techniques standard in forensic toxicology for NPS.[9][10]

Analytical Workflow:

  • Sample Preparation: Biological samples would undergo extraction, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from interfering matrix components.

  • Screening: Immunoassays or colorimetric tests could be used for presumptive screening.

  • Confirmation and Quantification: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be used for definitive identification and quantification.[11] These methods offer high sensitivity and selectivity.

General Analytical Workflow

G Sample Biological Sample (Blood, Urine) Extraction Sample Preparation (SPE or LLE) Sample->Extraction Screening Presumptive Screening (e.g., Immunoassay) Extraction->Screening Confirmation Confirmation & Quantification Screening->Confirmation Positive Screen GCMS GC-MS Confirmation->GCMS LCMSMS LC-MS/MS Confirmation->LCMSMS Data Data Analysis & Reporting GCMS->Data LCMSMS->Data

Caption: A general workflow for the analysis of 2-thiothinone in biological samples.

Quantitative Data (Inferred from Analogs)

No direct quantitative data for the psychoactive effects or receptor binding of this compound is currently available. The following table presents data for methcathinone and other relevant analogs to provide a comparative context.

CompoundDAT Release (EC₅₀, nM)SERT Release (EC₅₀, nM)DAT/SERT SelectivityReference
Methcathinone49.3134027.2[5]
Mephedrone (4-CH₃-MCAT)1292401.86[5]
4-F-MCAT (Flephedrone)71.374110.4[5]
4-Cl-MCAT1142271.99[5]
4-Br-MCAT1482061.39[5]

EC₅₀ values represent the concentration required to elicit 50% of the maximal response (monoamine release). A lower value indicates higher potency.

The data suggests that substitutions on the aromatic ring of methcathinone significantly alter its selectivity for DAT over SERT. It is plausible that the thiophene ring in 2-thiothinone would also confer a unique potency and selectivity profile.

Conclusion and Future Directions

This compound is a novel psychoactive substance with a high potential for abuse, given its structural similarity to methcathinone. While its exact pharmacological and toxicological profiles remain uncharacterized, it is reasonable to hypothesize that it acts as a monoamine releasing agent with stimulant effects.

There is a critical need for further research to:

  • Elucidate the precise receptor binding affinities and monoamine transporter interactions of this compound.

  • Conduct in vivo studies to characterize its pharmacokinetic and pharmacodynamic properties, including its psychoactive effects and abuse potential.

  • Determine its metabolic pathways and identify unique biomarkers for forensic analysis.

  • Evaluate its short-term and long-term toxicity.

Such data are essential for informing public health policies, developing effective harm reduction strategies, and aiding forensic investigations. The methodologies and comparative data presented in this guide provide a foundational framework for initiating these crucial studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Thiothinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only. Not for human or veterinary use.

Introduction

2-Thiothinone hydrochloride, with the formal name 2-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, is a thiophene (B33073) analog of methcathinone.[1][2][3] It is classified as a synthetic cathinone (B1664624) and serves as a crucial analytical reference standard in forensic and research settings.[2][4] Due to its emergence as a novel psychoactive substance (NPS), the availability of well-characterized reference material is essential for forensic laboratories to accurately identify it in seized materials.[2] The physiological and toxicological properties of 2-thiothinone are not yet fully understood, making it a compound of interest for further research.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Formal Name 2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride[4]
CAS Number 54817-67-3[4]
Molecular Formula C₈H₁₁NOS • HCl[4]
Formula Weight 205.7 g/mol [4]
Purity ≥98% (as a reference standard)[4]
Formulation A crystalline solid[4]
Solubility (at 25°C) DMF: ~15 mg/mL, DMSO: ~15 mg/mL, Ethanol: ~10 mg/mL, PBS (pH 7.2): ~10 mg/mL[4]
UV λmax 265, 295 nm[4]
Storage Temperature -20°C[4]
Stability ≥ 5 years (as a reference standard)[4]

Proposed Synthesis Protocol

The proposed synthesis of this compound is a two-step process, commencing with the α-bromination of a suitable thiophene-containing ketone, followed by a nucleophilic substitution reaction with methylamine (B109427) to introduce the amino group. The final product is then isolated as its hydrochloride salt.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination and Salt Formation Start 1-(Thiophen-2-yl)propan-1-one Reagent1 Bromine in Acetic Acid Reaction1 α-Bromination Reaction Start->Reaction1 Reagent1->Reaction1 Intermediate 2-Bromo-1-(thiophen-2-yl)propan-1-one (B1339586) Reaction1->Intermediate Workup1 Aqueous Workup & Extraction Intermediate->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Purified Intermediate Purification1->Product1 Reagent2 Methylamine Solution Reaction2 Nucleophilic Substitution Product1_ref->Reaction2 Reagent2->Reaction2 Freebase 2-Thiothinone (Freebase) Reaction2->Freebase Reagent3 HCl in Ether SaltFormation Hydrochloride Salt Formation Freebase->SaltFormation Reagent3->SaltFormation CrudeProduct Crude 2-Thiothinone HCl SaltFormation->CrudeProduct Purification2 Recrystallization CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexane

  • Ethyl Acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(thiophen-2-yl)propan-1-one.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure intermediate.

Step 2: Synthesis of this compound

Materials:

  • 2-Bromo-1-(thiophen-2-yl)propan-1-one

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Tetrahydrofuran (THF) or another suitable aprotic solvent

  • Hydrochloric acid (HCl) solution in diethyl ether or isopropanol (B130326)

  • Diethyl Ether

  • Acetone

Procedure:

  • Dissolve the purified 2-bromo-1-(thiophen-2-yl)propan-1-one (1 equivalent) in THF in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an excess of methylamine solution (2-3 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove excess methylamine and its salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 2-thiothinone freebase.

  • Dissolve the crude freebase in a minimal amount of a suitable solvent like diethyl ether or acetone.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation

The following table summarizes representative quantitative data for the proposed synthesis. Please note that these are expected values and may vary based on experimental conditions.

ParameterStep 1: BrominationStep 2: Amination & Salt FormationOverall
Starting Material 1-(Thiophen-2-yl)propan-1-one2-Bromo-1-(thiophen-2-yl)propan-1-one1-(Thiophen-2-yl)propan-1-one
Product 2-Bromo-1-(thiophen-2-yl)propan-1-oneThis compoundThis compound
Typical Yield 70-85%60-75%42-64%
Purity (Post-Purification) >95% (by NMR/GC-MS)>98% (by HPLC)>98% (by HPLC)
Appearance Yellowish oil or low-melting solidWhite to off-white crystalline solidWhite to off-white crystalline solid

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • This synthesis should only be performed by trained personnel in a well-ventilated fume hood.

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a suspected carcinogen.

  • Methylamine is a flammable and corrosive gas/liquid.

  • Handle all reagents and solvents with caution, consulting their respective Safety Data Sheets (SDS) before use.

  • The final product, this compound, is a research chemical with unknown toxicological properties and should be handled with care.

References

Application Notes and Protocols for the Analytical Detection of 2-Thiothinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Thiothinone hydrochloride, a synthetic cathinone, in various matrices. The protocols are based on established analytical techniques and are intended to serve as a guide for research and forensic applications.

Overview of Analytical Methods

This compound, as a synthetic cathinone, can be identified and quantified using several analytical techniques. The choice of method depends on the matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification or quantitative determination). The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

  • UV-Visible Spectrophotometry .

This document provides detailed protocols for each of these techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in biological matrices such as blood and urine.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC Injection MSMS MS/MS Detection HPLC->MSMS Ionization Quantification Quantification MSMS->Quantification

Caption: Workflow for the analysis of this compound by HPLC-MS/MS.

Protocol

This protocol is adapted from validated methods for the analysis of synthetic cathinones in biological fluids.[1][2]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of biological sample (e.g., plasma, urine), add an internal standard.

  • Precondition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

  • Elute the analyte using a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-MS/MS Parameters

ParameterRecommended Conditions
HPLC System A high-performance liquid chromatography system.
Column A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM). Specific transitions for this compound need to be determined.
Quantitative Data

The following table summarizes representative quantitative data for the analysis of synthetic cathinones using LC-MS/MS, which can be expected to be similar for this compound.[3]

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of synthetic cathinones.[1][4] Thermal degradation of some cathinones can occur, which may necessitate derivatization.[5]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., seized powder, biological extract) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC GC Separation Derivatization->GC Injection MS MS Detection GC->MS Ionization Identification Library Matching & Identification MS->Identification

Caption: Workflow for the analysis of this compound by GC-MS.

Protocol

This protocol is based on general methods for the GC-MS analysis of synthetic cathinones.[6][7]

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Dissolve a known amount of the sample (e.g., seized powder) in a suitable solvent or use the reconstituted extract from SPE.

  • For biological samples, perform a liquid-liquid extraction. For example, alkalinize the sample with a buffer and extract with an organic solvent like ethyl acetate.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • (Optional) Derivatize the sample to improve chromatographic properties and reduce thermal degradation.

b. GC-MS Parameters

ParameterRecommended Conditions
GC System A gas chromatograph with a mass selective detector.
Column A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate.
Inlet Temperature 250 °C.
Oven Program Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C). The specific ramp rate should be optimized.
Mass Spectrometer A quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-500.
Quantitative Data

The following table presents typical quantitative data for the GC-MS analysis of synthetic cathinones.[7]

ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 2.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of this compound in bulk or pharmaceutical formulations, provided there are no interfering substances.

Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Sample Bulk Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution Spectrophotometer UV-Vis Spectrophotometer Dilution->Spectrophotometer Analysis Measurement Absorbance Measurement at λmax Spectrophotometer->Measurement Calibration Calibration Curve Measurement->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Protocol

This protocol is based on general principles of UV-Visible spectrophotometric analysis for pharmaceutical substances.[5][8]

a. Sample and Standard Preparation

  • Solvent Selection: Based on solubility data, select a suitable solvent in which this compound is stable and that does not absorb in the analytical wavelength range. Methanol or a buffered aqueous solution (PBS pH 7.2) are potential options.[2]

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare a solution of the sample to be analyzed in the same solvent, ensuring the concentration falls within the range of the calibration curve.

b. UV-Vis Spectrophotometric Measurement

  • Wavelength Scan: Record the UV spectrum of a standard solution of this compound from 200 to 400 nm to determine the wavelengths of maximum absorbance (λmax). The reported λmax values are 265 nm and 295 nm.[2][9]

  • Calibration Curve: Measure the absorbance of each working standard solution at the selected λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the same λmax.

  • Quantification: Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Quantitative Data

The following table outlines the expected validation parameters for a UV-Vis spectrophotometric method.

ParameterExpected Value
Wavelength (λmax)265 nm, 295 nm[2][9]
Linearity RangeTo be determined (e.g., 1-20 µg/mL)
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Disclaimer

The provided protocols are intended as a guide and are based on analytical methods for structurally similar compounds. It is essential to perform a full method validation for the analysis of this compound in your specific matrix to ensure accuracy, precision, and reliability of the results, following guidelines from organizations such as the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX).

References

Application Note: GC-MS Analysis of 2-Thiothinone Hydrochloride in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable method for the qualitative and quantitative analysis of 2-Thiothinone hydrochloride in forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Thiothinone, a thiophene (B33073) analog of cathinone (B1664624), is a novel psychoactive substance (NPS) that requires robust analytical methods for its detection in seized materials and biological matrices. Due to the potential for thermal degradation of similar compounds during GC-MS analysis, this protocol incorporates a derivatization step to enhance analyte stability and improve chromatographic performance.[1] The method presented here provides a comprehensive workflow from sample preparation to data analysis, suitable for forensic toxicology and drug chemistry laboratories.

Introduction

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic laboratories.[1] Synthetic cathinones and their analogs are a significant class of NPS, with new derivatives frequently emerging on the illicit drug market.[2] this compound is a thiophene-containing cathinone analog. Accurate and reliable analytical methods are crucial for the identification and quantification of such compounds in forensic casework.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology due to its high resolving power and sensitivity.[1] However, the analysis of polar and thermally labile compounds like synthetic cathinones can be challenging, often requiring derivatization to improve their volatility and stability.[3][4] This application note outlines a GC-MS method for the analysis of this compound, including a detailed derivatization protocol to ensure accurate and reproducible results.

Experimental
  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (B92270)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Sodium Carbonate

  • Internal Standard (IS) solution (e.g., Eicosane, 100 µg/mL in methanol)

  • Drug-free human urine and plasma for validation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of 2-Thiothinone from biological matrices.

Protocol for Urine/Plasma Samples:

  • To 1 mL of urine or plasma in a glass tube, add 100 µL of the internal standard solution.

  • Add 1 mL of saturated sodium carbonate solution to basify the sample (pH ~10).

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

Derivatization:

  • To the reconstituted extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[3]

  • Cool to room temperature before injection into the GC-MS.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode.[4]

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C[5]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C[5]

  • Ion Source Temperature: 230°C[5]

  • Quadrupole Temperature: 150°C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Discussion

As no specific quantitative data for this compound is publicly available, the following tables present illustrative data based on typical performance for GC-MS analysis of similar synthetic cathinones.

Table 1: Calibration Curve Parameters (Illustrative)

AnalyteCalibration Range (ng/mL)
2-Thiothinone10 - 1000> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) (Illustrative)

AnalyteLOD (ng/mL)LOQ (ng/mL)
2-Thiothinone2.510

Table 3: Precision and Accuracy (Illustrative)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low25< 10< 1590 - 110
Medium250< 10< 1590 - 110
High750< 10< 1590 - 110

Table 4: Recovery (Illustrative)

AnalyteMatrixRecovery (%)
2-ThiothinoneUrine85 - 95
2-ThiothinonePlasma80 - 90

The derivatization with MSTFA is expected to produce a trimethylsilyl (B98337) (TMS) derivative of 2-Thiothinone. The resulting mass spectrum in EI mode would be characterized by specific fragment ions that can be used for identification and quantification. The proposed structure of the derivatized compound and its expected fragmentation pattern should be confirmed using a reference standard.

Conclusion

The described GC-MS method with a derivatization step provides a reliable and sensitive approach for the analysis of this compound in forensic samples. The illustrative validation data demonstrates that the method is suitable for the quantitative determination of this compound at concentrations relevant in forensic toxicology. This application note serves as a foundational protocol that can be adapted and validated in individual laboratories for routine casework.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 100 ng/mL to 10 µg/mL.

  • Calibration Standards (10 - 1000 ng/mL): Spike appropriate aliquots of the working standard solutions into drug-free matrix (urine or plasma) to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 25, 250, and 750 ng/mL) in the same manner as the calibration standards, using a separate weighing of the reference standard if possible.

Protocol 2: Sample Processing and Analysis Workflow

G Sample Forensic Sample (Urine, Plasma, Seized Material) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction (Basify, Add Ethyl Acetate, Vortex, Centrifuge) Spike_IS->Extraction Evaporation Evaporate Organic Layer to Dryness Extraction->Evaporation Derivatization Derivatization (Add Pyridine and MSTFA, Heat at 70°C) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantitation GCMS->Data_Processing Report Final Report Data_Processing->Report

Caption: Workflow for GC-MS analysis of 2-Thiothinone.

Protocol 3: GC-MS System Suitability Check
  • Before running a sequence of samples, inject a solvent blank (ethyl acetate) to ensure the system is clean and free from carryover.

  • Inject a mid-level calibration standard (e.g., 250 ng/mL) to check for proper peak shape, retention time, and detector response.

  • The retention time of the analyte and internal standard should be within ±2% of the expected retention time.

  • The signal-to-noise ratio for the lowest calibration standard should be greater than 10.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcomes.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Extraction Extraction Removes matrix interferences Derivatization Derivatization Increases thermal stability and volatility Extraction->Derivatization Clean Extract GC Gas Chromatography Separation of analytes Derivatization->GC Derivatized Analyte MS Mass Spectrometry Detection and Identification GC->MS Separated Analyte Qualitative Qualitative ID (Retention Time & Mass Spectrum) MS->Qualitative Quantitative Quantitative Result (Concentration) MS->Quantitative

Caption: Logical flow of the analytical method.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Thiothinone Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Thiothinone hydrochloride in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, drug metabolism research, and forensic analysis of this compound.

Introduction

This compound, also known as β-ketomethiopropamine, is a thiophene (B33073) analog of methcathinone.[1][2] As a compound of interest in various research fields, a robust and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the ideal platform for bioanalytical applications.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in human plasma, from sample preparation to data acquisition and analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Name2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride[6][7]
Synonymsβ-ketomethiopropamine, βk-methiopropamine[2]
Molecular FormulaC₈H₁₁NOS • HCl[6][7]
Molecular Weight205.7 g/mol [6][7]
AppearanceCrystalline solid[6][8]
SolubilitySoluble in DMF (15 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml)[6][9]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Internal Standard (IS): (A structurally similar compound, e.g., a stable isotope-labeled 2-Thiothinone or a related cathinone (B1664624) derivative, should be used. For the purpose of this protocol, we will refer to it as "IS".)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Standard Solutions and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards (1 - 1000 ng/mL): Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[10]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 100 µL of plasma sample, calibration standard, or QC sample to the respective tubes.

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The optimal MRM transitions for this compound and the internal standard must be determined by infusing a standard solution directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation of the precursor ion will generate product ions. The most intense and stable precursor-to-product ion transition should be selected for quantification, with a secondary transition for confirmation.

Hypothetical MRM Transitions (to be determined experimentally):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
2-Thiothinone170.1*(To be determined)(To be determined)(To be determined)
Internal Standard(To be determined)(To be determined)(To be determined)(To be determined)

*Note: The precursor ion for the free base (C₈H₁₁NOS, MW = 169.24) would be approximately m/z 170.1.

G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler lc_column LC Column Separation autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data Acquisition System detector->data_system

Caption: General workflow of the LC-MS/MS system.

Data Analysis and Method Validation

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

The method should be validated according to relevant regulatory guidelines, assessing the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Expected Results

The described LC-MS/MS method is expected to provide excellent sensitivity, with a lower limit of quantification (LLOQ) in the low ng/mL range. The use of an appropriate internal standard will ensure high accuracy and precision. The chromatographic conditions are designed for a rapid analysis time, allowing for high-throughput sample processing.

Representative Quantitative Data (Hypothetical)

Calibration Curve Parameters:

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Equation y = mx + c
Weighting Factor 1/x²

Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low3(To be determined)(To be determined)< 15%< 15%
Medium300(To be determined)(To be determined)< 15%< 15%
High800(To be determined)(To be determined)< 15%< 15%

Conclusion

This application note presents a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed to be robust, sensitive, and suitable for a variety of research applications in both academic and industrial settings. The provided workflow diagrams and structured data tables facilitate the implementation and understanding of this analytical procedure.

References

Application Note: Development and Validation of a Method for the Quantification of 2-Thioxo-4-thiazolidinone in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidinone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-Thioxo-4-thiazolidinone (also known as rhodanine) forms the core structure for many compounds of medicinal interest.[4] As these compounds advance through drug development pipelines, robust and validated bioanalytical methods are crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Thioxo-4-thiazolidinone in human urine. While the specific compound "2-Thiothinone hydrochloride" was requested, it is likely a variant or misspelling of 2-Thioxo-4-thiazolidinone, which will be the focus of this protocol. The methodology presented is based on established principles for the analysis of thiazolidinone derivatives in biological matrices.[5][6][7]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Spiking Spike with Internal Standard (IS) Urine_Sample->Spiking Dilution Dilute with Acetonitrile (B52724) Spiking->Dilution Vortex Vortex Mix Dilution->Vortex Centrifuge Centrifuge to Precipitate Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Overall experimental workflow for the analysis of 2-Thioxo-4-thiazolidinone.

Experimental Protocols

Materials and Reagents
  • 2-Thioxo-4-thiazolidinone (Analyte) Reference Standard

  • 2-Thioxo-4-thiazolidinone-d2 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid (FA), LC-MS Grade

  • Ammonium Acetate, LC-MS Grade

  • Deionized Water, 18 MΩ·cm

  • Human Urine (Drug-Free)

Sample Preparation: Protein Precipitation

This procedure is adapted from common methods for extracting small molecules from biological fluids.[8][9]

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 1 µg/mL of 2-Thioxo-4-thiazolidinone-d2 in 50% MeOH).

  • Add 400 µL of cold acetonitrile (ACN) to precipitate proteins and other macromolecules.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
HPLC SystemUPLC/HPLC System
ColumnC18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min) | %B
0.0 - 0.5 | 5
0.5 - 2.5 | 95
2.5 - 3.0 | 95
3.0 - 3.1 | 5
3.1 - 4.0 | 5

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Gas FlowOptimized for specific instrument
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Analyte | Precursor Ion (m/z) | Product Ion (m/z)
2-Thioxo-4-thiazolidinone | To be determined | To be determined
IS (d2-Analyte) | To be determined | To be determined

Note: The specific m/z transitions for the precursor and product ions must be determined by infusing the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range e.g., 1 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10; Accuracy ±20%; Precision ≤20%1 ng/mL
Accuracy (RE%) Within ±15% of nominal value (±20% at LLOQ)-5.2% to 6.8%
Precision (CV%) Intra-day and Inter-day ≤15% (≤20% at LLOQ)< 10%
Matrix Effect CV of IS-normalized matrix factor should be ≤15%Negligible
Extraction Recovery (%) Consistent, precise, and reproducible85% - 95%
Stability Freeze-thaw, short-term (bench-top), long-term, post-preparative stability within ±15%Stable

Note: The "Typical Result" column provides example data based on similar published methods and should be confirmed experimentally.[5][9]

Potential Metabolic Pathway

Understanding the metabolic fate of a drug candidate is essential. While the specific pathway for 2-Thioxo-4-thiazolidinone is not extensively documented in the provided search results, a hypothetical pathway can be proposed based on common xenobiotic biotransformations. This includes Phase I (functionalization) and Phase II (conjugation) reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 2-Thioxo-4-thiazolidinone Oxidation Oxidation (e.g., S-Oxidation) [CYP450 Enzymes] Parent->Oxidation Functionalization Hydrolysis Hydrolytic Cleavage [Esterases] Parent->Hydrolysis Ring Opening Glucuronide Glucuronide Conjugate Oxidation->Glucuronide Conjugation Sulfate Sulfate Conjugate Hydrolysis->Sulfate Conjugation Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine

Caption: Hypothetical metabolic pathway for 2-Thioxo-4-thiazolidinone.

This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method to quantify 2-Thioxo-4-thiazolidinone in human urine. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation framework, offer a robust starting point for researchers.[5][7][10] This method is suitable for high-throughput analysis and can be adapted for various research and clinical applications in drug development.

References

Application Notes and Protocols for 2-Thiothinone Hydrochloride as a Reference Standard in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiothinone hydrochloride is a synthetic cathinone, structurally analogous to methcathinone (B1676376), where the phenyl group is replaced by a thiophene (B33073) ring.[1][2] As a member of the novel psychoactive substances (NPS) class, it has emerged in the designer drug market.[3] Consequently, its use as a certified reference standard is critical in forensic and toxicological analysis to enable the accurate identification and quantification of this compound in seized materials and biological samples.[3][4] These application notes provide a comprehensive overview of the use of this compound as a reference standard, including its physicochemical properties, presumed mechanism of action, and detailed protocols for its analytical determination.

It is important to note that the physiological and toxicological properties of this compound are not yet fully understood.[5][6] Therefore, the toxicological data presented herein are for its close structural analog, methcathinone, and should be interpreted with caution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Formal Name 2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride[7]
CAS Number 54817-67-3[7]
Molecular Formula C₈H₁₁NOS • HCl[7]
Formula Weight 205.7 g/mol [7]
Purity ≥98%[8]
Formulation A crystalline solid[8]
Solubility DMF: 15 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[8]
Storage -20°C[8]
Stability ≥ 5 years[8]

Toxicological Data (of the Structural Analog, Methcathinone)

Due to the limited availability of toxicological data for this compound, the following tables summarize data for its close structural analog, methcathinone. This information is provided for reference and to guide preliminary toxicological assessments.

Acute Toxicity of Methcathinone
ParameterSpeciesRouteValueReference(s)
LD₅₀MouseIntraperitoneal201.7 mg/kg[9]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[10]

In Vitro Monoamine Transporter Inhibition by Methcathinone
TransporterAssayIC₅₀ (µM)Reference(s)
Dopamine (B1211576) Transporter (DAT)Uptake Inhibition5.9
Norepinephrine (B1679862) Transporter (NET)Uptake Inhibition1.9
Serotonin (B10506) Transporter (SERT)Uptake Inhibition19.3

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Presumed Mechanism of Action & Signaling Pathway

Synthetic cathinones, including presumably 2-Thiothinone, exert their psychostimulant effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling process.[1] Synthetic cathinones can act as either reuptake inhibitors (blockers) or as substrates that induce non-vesicular release (releasers).[1][5] This leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, resulting in enhanced monoaminergic neurotransmission.[5]

G Presumed Signaling Pathway of 2-Thiothinone cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Dopamine Dopamine Vesicle->Dopamine Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release Serotonin Serotonin Vesicle->Serotonin Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Thiothinone 2-Thiothinone Thiothinone->DAT Inhibits Reuptake / Promotes Efflux Thiothinone->NET Inhibits Reuptake / Promotes Efflux Thiothinone->SERT Inhibits Reuptake / Promotes Efflux Receptors Postsynaptic Receptors Dopamine->Receptors Binds Norepinephrine->Receptors Binds Serotonin->Receptors Binds

Caption: Presumed mechanism of 2-Thiothinone action.

Experimental Protocols

The following are generalized protocols for the detection and quantification of 2-Thiothinone in biological matrices using this compound as a reference standard. These protocols are based on established methods for the analysis of synthetic cathinones and should be optimized and validated for specific laboratory conditions.

Protocol 1: Quantification of 2-Thiothinone in Whole Blood by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Thiothinone in whole blood.

Materials:

  • This compound reference standard

  • Internal standard (e.g., 2-Thiothinone-d3)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water

  • Whole blood samples

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood sample, calibrator, or quality control sample in a centrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor for at least two specific precursor-to-product ion transitions for 2-Thiothinone and its internal standard. The exact m/z values will need to be determined by direct infusion of the reference standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of 2-Thiothinone in the samples by interpolating their peak area ratios from the calibration curve.

G LC-MS/MS Workflow for 2-Thiothinone Quantification Start Start: Whole Blood Sample Add_IS Add Internal Standard Start->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis End End: Concentration Result Data_Analysis->End

Caption: LC-MS/MS workflow for 2-Thiothinone quantification.

Protocol 2: Screening of 2-Thiothinone in Urine by GC-MS

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the qualitative screening of 2-Thiothinone in urine.

Materials:

  • This compound reference standard

  • Internal standard (e.g., Methcathinone-d3)

  • Urine samples

  • Phosphate (B84403) buffer (pH 6)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a working standard solution (e.g., 1 µg/mL) in methanol.

    • Prepare a working solution of the internal standard (e.g., 1 µg/mL) in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine in a centrifuge tube, add 50 µL of the internal standard working solution and 1 mL of phosphate buffer (pH 6).

    • Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of the derivatizing agent.

    • Cap the tube and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injection Mode: Splitless

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-500 amu

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Data Analysis:

    • Compare the retention time and mass spectrum of any peaks in the sample chromatogram to those of the derivatized this compound reference standard.

    • The presence of 2-Thiothinone is confirmed if the retention time and the relative abundances of the characteristic ions in the mass spectrum match those of the reference standard.

G GC-MS Workflow for 2-Thiothinone Screening Start Start: Urine Sample Add_IS_Buffer Add Internal Standard & Buffer Start->Add_IS_Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS_Buffer->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Identification GC_MS->Data_Analysis End End: Qualitative Result Data_Analysis->End

Caption: GC-MS workflow for 2-Thiothinone screening.

Conclusion

This compound is an essential reference standard for the accurate toxicological and forensic analysis of this emerging synthetic cathinone. While specific toxicological data for 2-Thiothinone remains limited, information from its structural analog, methcathinone, provides a valuable starting point for risk assessment. The provided analytical protocols offer robust methods for the detection and quantification of 2-Thiothinone in biological samples, which are crucial for both clinical and forensic investigations. Further research is necessary to fully characterize the pharmacological and toxicological profile of 2-Thiothinone.

References

Application Notes and Protocols for Studying the Metabolism of Thiophene-Containing Cathinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-Thiothinone Hydrochloride for Studying Cathinone (B1664624) Analog Metabolism

Note: Direct studies on a compound named "this compound" are not available in the current scientific literature. This document will focus on the established methodologies for studying the metabolism of thiophene-containing synthetic cathinone analogs, using α-pyrrolidinopentiothiophenone (α-PVT) as a primary example. These protocols are designed for researchers, scientists, and drug development professionals.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of new psychoactive substances (NPS) with structures analogous to cathinone, the active alkaloid in the khat plant. The continuous emergence of new cathinone derivatives with modifications, such as the inclusion of a thiophene (B33073) ring, presents a significant challenge for forensic and clinical toxicology. Understanding the metabolism of these novel analogs is crucial for identifying biomarkers of consumption, assessing potential toxicity, and informing public health and safety measures.

The incorporation of a thiophene ring into the cathinone scaffold can significantly alter its metabolic fate compared to its phenyl counterparts. The sulfur-containing aromatic ring is susceptible to specific metabolic transformations, including S-oxidation and hydroxylation, which can lead to the formation of reactive metabolites.[1][2][3] This application note provides a comprehensive overview of the methodologies used to study the in vitro and in vivo metabolism of thiophene-containing cathinone analogs.

Metabolic Pathways of Synthetic Cathinones

The metabolism of synthetic cathinones is generally divided into Phase I and Phase II reactions.

Phase I Metabolism: These reactions introduce or expose functional groups. For synthetic cathinones, common Phase I pathways include:

  • β-Keto Reduction: The ketone group is reduced to a hydroxyl group, forming an alcohol metabolite.[4]

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atom.[4]

  • Hydroxylation: The addition of a hydroxyl group, typically on the alkyl side chain or the aromatic ring.[4] For thiophene-containing analogs, hydroxylation can occur on the thiophene ring itself.[5][6]

  • Oxidation of the Pyrrolidine (B122466) Ring: For cathinones containing a pyrrolidine moiety, oxidation can lead to the formation of a lactam.[4]

Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: The most common Phase II reaction for cathinones, where glucuronic acid is attached to hydroxyl groups.[4][7][8]

  • Sulfation: The conjugation with a sulfonate group.[6]

The metabolism of thiophene-containing drugs can also involve the formation of thiophene S-oxides and thiophene epoxides, which are highly reactive electrophilic metabolites.[1][9]

Data Presentation: Metabolites of α-Pyrrolidinopentiothiophenone (α-PVT)

The following table summarizes the identified metabolites of α-PVT from in vitro (human hepatocytes) and in vivo (authentic human urine samples) studies.[5]

Metabolite IDMetabolite NamePhaseMetabolic ReactionFound In
M1α-PVT hydroxypropylIHydroxylationUrine
M2α-PVT dihydroxypyrrolidinylIDihydroxylationHepatocytes, Urine
M3α-PVT 2-ketopyrrolidinylIOxidationHepatocytes, Urine
M4α-PVT hydroxythiophenylIHydroxylationHepatocytes, Urine
M5α-PVT thiophenolIUnknownHepatocytes, Urine
M6α-PVT 2-ketopyrrolidinyl-glucuronideIIGlucuronidationUrine
M7α-PVT dihydroxythiophenylIDihydroxylationHepatocytes, Urine

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites of thiophene-containing cathinone analogs.

Materials:

  • Thiophene-containing cathinone analog (e.g., α-PVT)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to a new tube for analysis by LC-HRMS.

  • Include control incubations without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

In Vitro Metabolism using Human Hepatocytes

This protocol allows for the identification of both Phase I and Phase II metabolites.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Thiophene-containing cathinone analog

  • Coated culture plates (e.g., collagen-coated)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile or Methanol

  • LC-HRMS system

Procedure:

  • Thaw and seed the cryopreserved hepatocytes in coated culture plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Prepare a solution of the test compound in the culture medium.

  • Remove the seeding medium from the hepatocytes and add the medium containing the test compound.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a desired time course (e.g., 1, 4, 24 hours).

  • At each time point, collect both the culture medium and the cells.

  • To the collected medium, add an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Lyse the collected cells and extract the metabolites with a suitable solvent.

  • Combine the supernatant from the medium and the cell extract for analysis.

  • Analyze the samples by LC-HRMS to identify metabolites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cathinone_Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase TestCompound Thiophene-Containing Cathinone Analog HLM Human Liver Microsomes (HLM) + NADPH TestCompound->HLM Hepatocytes Human Hepatocytes TestCompound->Hepatocytes Incubation Incubation (37°C) HLM->Incubation Hepatocytes->Incubation Quenching Reaction Quenching (Acetonitrile/Methanol) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_HRMS LC-HRMS Analysis Supernatant->LC_HRMS DataAnalysis Metabolite Identification and Structural Elucidation LC_HRMS->DataAnalysis

Caption: Experimental workflow for in vitro metabolism studies of thiophene-containing cathinone analogs.

Thiophene_Cathinone_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Thiophene-Containing Cathinone KetoReduction β-Keto Reduction Parent->KetoReduction NDealkylation N-Dealkylation Parent->NDealkylation Hydroxylation Hydroxylation (Alkyl Chain / Thiophene Ring) Parent->Hydroxylation SOxidation Thiophene S-Oxidation Parent->SOxidation Glucuronidation Glucuronidation KetoReduction->Glucuronidation Metabolites Excreted Metabolites NDealkylation->Metabolites Hydroxylation->Glucuronidation SOxidation->Metabolites Glucuronidation->Metabolites

Caption: General metabolic pathways for thiophene-containing synthetic cathinones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Injection Port Temperature for Cathinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for the analysis of synthetic cathinones by Gas Chromatography-Mass Spectrometry (GC-MS). The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues related to injection port temperature and the thermal lability of these compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my chromatogram when analyzing synthetic cathinones. What could be the cause?

A1: Unexpected peaks are often the result of in-situ thermal degradation of cathinones in the hot GC inlet.[1][2][3][4] Synthetic cathinones are known to be thermally labile, and high injection port temperatures can cause oxidative decomposition, leading to the formation of artifact peaks.[2][4] These degradation products typically have a mass spectrum showing a characteristic loss of two mass units (M-2) from the parent compound.[2][4]

Q2: My quantitative results for cathinone (B1664624) analysis are inconsistent and show poor reproducibility. Could the injection port temperature be a factor?

A2: Absolutely. Thermal degradation in the injection port can lead to a decrease in the peak area of the parent cathinone and a corresponding increase in the peak area of its degradation products, resulting in poor quantitative reproducibility.[1][2] The extent of degradation is highly dependent on the injection port temperature.[4]

Q3: What is the ideal injection port temperature for cathinone analysis?

A3: There is no single "ideal" temperature for all cathinones, as thermal stability can vary between different analogs.[2] However, a general recommendation is to start with a lower injection port temperature and optimize it for your specific analytes. A good starting point is often around 250°C, with some studies showing that temperatures as low as 175°C can be optimal for minimizing degradation of thermally sensitive cathinones.[2] It is crucial to find a balance between efficient volatilization of the analytes and minimizing thermal breakdown.[3]

Q4: Besides lowering the temperature, what other steps can I take to minimize thermal degradation in the GC inlet?

A4: To minimize thermal degradation, you should also focus on:

  • Reducing Residence Time: A faster flow rate or a split injection can reduce the amount of time the analyte spends in the hot inlet, thereby decreasing the opportunity for degradation.[2][3]

  • Using Deactivated Liners: Active sites in the injection port liner, such as silanol (B1196071) groups in glass wool, can promote thermal degradation.[3] Using deactivated liners can significantly reduce this effect.

  • Derivatization: For some cathinones, derivatization can improve thermal stability. However, this is not always straightforward, especially for pyrrolidine-type cathinones which lack an active hydrogen for common derivatization reactions.[1][2]

Q5: I am observing significant peak tailing for my cathinone analytes. Is this related to the injection port temperature?

A5: While injection port temperature can contribute to peak shape issues, peak tailing is often caused by other factors such as active sites in the GC column, contamination of the liner, or an inappropriate pH of the sample. However, thermal degradation in the inlet can sometimes manifest as distorted peak shapes. If you observe peak tailing, it is recommended to first perform routine inlet maintenance (e.g., replacing the liner and septum) and check for column activity before solely focusing on the injection port temperature.

Troubleshooting Guides

Problem: Appearance of Unknown Peaks and Poor Reproducibility

This guide provides a step-by-step approach to troubleshoot issues related to the thermal degradation of cathinones during GC-MS analysis.

Logical Workflow for Troubleshooting Thermal Degradation

TroubleshootingWorkflow Troubleshooting Workflow for Cathinone Analysis start Start: Observe Unexpected Peaks or Poor Reproducibility check_temp Is Injection Port Temperature > 250°C? start->check_temp lower_temp Action: Lower Injection Port Temperature (e.g., to 230°C, 200°C, 175°C) check_temp->lower_temp Yes check_residence Is Residence Time in Inlet Minimized? check_temp->check_residence No lower_temp->check_residence optimize_flow Action: Increase Split Ratio or Carrier Gas Flow Rate check_residence->optimize_flow No check_liner Is a Deactivated Liner Being Used? check_residence->check_liner Yes optimize_flow->check_liner use_deactivated_liner Action: Replace with a New, Deactivated Liner check_liner->use_deactivated_liner No consider_derivatization Consider Derivatization (if applicable) check_liner->consider_derivatization Yes use_deactivated_liner->consider_derivatization problem_solved Problem Resolved consider_derivatization->problem_solved

Caption: Troubleshooting workflow for cathinone analysis by GC-MS.

Data Presentation

The following table summarizes the general trend of increased thermal degradation of synthetic cathinones with increasing injection port temperature, as observed in various studies. The relative response of the degradation product often increases as the injector temperature is raised.

Injection Port Temperature (°C)Relative Abundance of Degradation Product (Qualitative)Impact on Parent Analyte Peak Area
< 200 Low / MinimalHighest
230 ModerateDecreased
250 SignificantFurther Decreased
> 280 High / SubstantialSignificantly Decreased

Source: Adapted from findings in Kerrigan, S. et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology.[4]

Experimental Protocols

Protocol: Optimizing Injection Port Temperature for a Novel Cathinone

This protocol outlines a systematic approach to determine the optimal injection port temperature for the analysis of a new or previously uncharacterized synthetic cathinone.

Objective: To identify an injection port temperature that maximizes the response of the parent analyte while minimizing the formation of thermal degradation products.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • Standard solution of the cathinone analyte at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol)

  • Deactivated GC inlet liners

Methodology:

  • Initial GC-MS Method Setup:

    • Set the initial oven temperature program (e.g., start at 100°C, ramp to 300°C).

    • Set the MS to scan a full mass range (e.g., m/z 40-500) to identify the parent ion and potential degradation products.

    • Use a consistent injection volume (e.g., 1 µL) and split ratio (e.g., 20:1).

  • Temperature Gradient Analysis:

    • Set the initial injection port temperature to a high value (e.g., 280°C) to intentionally induce degradation and identify the degradation products.

    • Inject the cathinone standard and acquire the chromatogram and mass spectra. Identify the retention time and mass spectrum of the parent compound and any significant degradation peaks (look for a characteristic M-2 peak).

    • Sequentially decrease the injection port temperature in increments (e.g., 250°C, 230°C, 200°C, 175°C).

    • At each temperature, inject the standard in triplicate to ensure reproducibility.

  • Data Analysis:

    • For each temperature, calculate the average peak area of the parent cathinone and its primary degradation product.

    • Calculate the ratio of the degradation product peak area to the parent peak area.

    • Plot the parent peak area and the degradation-to-parent peak area ratio as a function of the injection port temperature.

  • Determination of Optimal Temperature:

    • The optimal injection port temperature is the temperature that provides the highest peak area for the parent compound with the lowest corresponding degradation-to-parent peak area ratio. This indicates efficient vaporization without significant thermal decomposition.

Experimental Workflow Diagram

ExperimentalWorkflow Workflow for Optimizing Injector Temperature cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Cathinone Standard Solution setup_gcms Initial GC-MS Method Setup prep_standard->setup_gcms inject_high_temp Inject at High Temp (e.g., 280°C) to ID Degradation Products setup_gcms->inject_high_temp inject_temp_gradient Inject in Triplicate at Decreasing Temperatures (250, 230, 200, 175°C) inject_high_temp->inject_temp_gradient calc_peak_areas Calculate Average Peak Areas (Parent & Degradation Product) inject_temp_gradient->calc_peak_areas calc_ratio Calculate Degradation/ Parent Peak Area Ratio calc_peak_areas->calc_ratio plot_data Plot Peak Areas and Ratio vs. Temperature calc_ratio->plot_data determine_optimal Determine Optimal Temperature plot_data->determine_optimal

Caption: Workflow for optimizing GC injector temperature for cathinone analysis.

References

addressing 2-Thiothinone hydrochloride solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 2-Thiothinone hydrochloride in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a crystalline solid with known solubility in several common laboratory solvents.[1][2] For initial dissolution, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are recommended.[1][2] Solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) at a pH of 7.2 has also been reported.[1]

Q2: I am having difficulty dissolving this compound in the recommended solvents at the specified concentrations. What should I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many compounds.[3][4] However, it is crucial to monitor the temperature to avoid degradation of the compound.

  • Use sonication: Sonication can help break down particle agglomerates and enhance dissolution.

  • Adjust the pH: As a hydrochloride salt, the solubility of this compound is likely pH-dependent. In aqueous solutions, lowering the pH can increase solubility.

  • Try a co-solvent system: If the compound is not dissolving in a single solvent, a mixture of solvents (a co-solvent system) can be effective.

Q3: My this compound precipitates out of solution when I add it to my aqueous experimental medium. How can I prevent this?

A3: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. To address this, you can:

  • Decrease the concentration of the stock solution: A lower initial concentration in the organic solvent may prevent precipitation upon dilution.

  • Increase the percentage of organic solvent in the final solution: If your experimental system can tolerate a higher concentration of the organic solvent, this can help maintain solubility.

  • Use a surfactant or other solubilizing agent: These can help to keep the compound in solution in an aqueous environment.

Q4: How does pH affect the solubility of this compound?

A4: this compound is the salt of a likely weakly basic parent compound. Therefore, its solubility in aqueous solutions is expected to be pH-dependent. Generally, the solubility of hydrochloride salts is higher in acidic solutions and decreases as the pH becomes more neutral or basic.[5][6]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationReference
Dimethylformamide (DMF)15 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)15 mg/mL[1][2]
Ethanol10 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of the selected solvent (DMF, DMSO, or Ethanol) to achieve the target concentration.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution to ensure complete dissolution.

Protocol 2: Dissolution using Warming

  • Follow steps 1 and 2 from the Standard Dissolution Protocol.

  • If the compound does not fully dissolve, warm the solution in a water bath set to a temperature between 30-40°C.

  • Gently agitate or vortex the solution periodically while warming.

  • Do not exceed 40°C to minimize the risk of compound degradation.

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 3: Dissolution using Sonication

  • Follow steps 1 and 2 from the Standard Dissolution Protocol.

  • Place the vial containing the mixture in a sonicator bath.

  • Sonicate for 5-10 minutes, checking for dissolution periodically.

  • If necessary, combine with gentle warming for enhanced effect.

Diagrams

experimental_workflow start Start: Weigh 2-Thiothinone HCl add_solvent Add Organic Solvent (DMF, DMSO, Ethanol) start->add_solvent vortex Vortex at Room Temp add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution troubleshoot Troubleshooting Options check_dissolution->troubleshoot No end End: Solution Ready for Use check_dissolution->end Yes yes Yes no No warm Warm Gently (30-40°C) troubleshoot->warm sonicate Sonicate troubleshoot->sonicate warm->vortex sonicate->vortex

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic issue Issue: Precipitation in Aqueous Medium cause Cause: Change in Solvent Polarity issue->cause solution1 Solution 1: Lower Stock Concentration cause->solution1 solution2 Solution 2: Increase Final Organic Solvent % cause->solution2 solution3 Solution 3: Use Solubilizing Agent cause->solution3 consideration1 Consideration: May require larger stock volume solution1->consideration1 consideration2 Consideration: Check experimental tolerance solution2->consideration2 consideration3 Consideration: Validate no interference with assay solution3->consideration3

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: 2-Thiothinone Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 2-Thiothinone hydrochloride during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, often characterized by tailing, can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

Is your peak tailing?

The USP Tailing Factor (Tf) is a common measure of peak symmetry. An ideal peak has a Tf of 1.0. A value greater than 1.2 may indicate a problem that needs to be addressed.[1][2]

Calculation of USP Tailing Factor (Tf):

Tf = W₀.₀₅ / (2 * f)

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.[3][4]

G start Start: Poor Peak Shape Observed (Tailing Factor > 1.2) check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Column void or contamination - Partially blocked inlet frit - Extra-column volume check_all_peaks->system_issue Yes single_peak_tailing Only 2-Thiothinone Peak Tailing: Likely a chemical interaction issue. check_all_peaks->single_peak_tailing No system_solutions Solutions: - Reverse-flush or replace column - Check and clean frit - Use shorter, narrower tubing system_issue->system_solutions end Resolution: Improved Peak Shape system_solutions->end check_mobile_phase Is the mobile phase pH appropriate for a basic compound? single_peak_tailing->check_mobile_phase ph_issue Inappropriate pH: Silanol (B1196071) interactions with the basic analyte. check_mobile_phase->ph_issue No column_chemistry Is the column chemistry optimal? check_mobile_phase->column_chemistry Yes ph_solutions Solutions: - Lower mobile phase pH to 2.5-3.5 - Use a buffer (e.g., phosphate (B84403), formate) ph_issue->ph_solutions ph_solutions->end column_issue Suboptimal Column: - Non-end-capped column - High silanol activity column_chemistry->column_issue No additives Are mobile phase additives being used? column_chemistry->additives Yes column_solutions Solutions: - Use a modern, end-capped C18 or C8 column - Consider a column with alternative chemistry (e.g., polar-embedded) column_issue->column_solutions column_solutions->end no_additives Consider Mobile Phase Additives additives->no_additives No additives->end Yes, but still tailing. Consider other factors. additive_solutions Solutions: - Increase buffer concentration (10-50 mM) - Add a competing base (e.g., Triethylamine (B128534) - use with caution) - Use an ion-pairing agent no_additives->additive_solutions additive_solutions->end

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[5] At a mobile phase pH above 3, these silanol groups can be ionized and interact with the basic analyte, leading to a distorted peak shape.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. For basic compounds, using a low pH mobile phase (typically between 2.5 and 3.5) is recommended.[6] At this low pH, the residual silanol groups are protonated and thus, less likely to interact with the positively charged this compound, resulting in a more symmetrical peak.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A modern, high-purity, end-capped C18 or C8 column is a good starting point. End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for secondary interactions.[5] Columns with alternative stationary phases, such as polar-embedded or charged surface hybrid (CSH) columns, can also provide excellent peak shape for basic compounds.

Q4: Can mobile phase additives improve the peak shape?

A4: Yes, mobile phase additives can significantly improve peak shape.

  • Buffers: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM helps to maintain a stable, low pH and can improve peak symmetry.[7][8]

  • Competing Bases: A traditional approach is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA preferentially interacts with the active silanol sites, reducing their availability to interact with the analyte. However, TEA can be harsh on columns and may interfere with mass spectrometry detection.[9]

  • Inorganic Salts: The addition of inorganic salts like potassium hexafluorophosphate (B91526) (KPF₆) or sodium perchlorate (B79767) (NaClO₄) can also improve peak shape by a "chaotropic effect," which alters the solvation of the analyte in the mobile phase.[3]

Q5: What should I do if all the peaks in my chromatogram are tailing, not just the this compound peak?

A5: If all peaks are tailing, the issue is likely systemic rather than chemical. Potential causes include:

  • Column Void: A void at the head of the column can cause band broadening and tailing.[10]

  • Partially Blocked Frit: A clogged inlet frit can distort the sample flow path.[10]

  • Extra-Column Volume: Excessive volume from long or wide tubing between the injector, column, and detector can lead to peak dispersion.

Q6: Can the sample injection solvent affect peak shape?

A6: Yes, the injection solvent should be as close as possible in composition and strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and broadening.

Experimental Protocols

Below is a recommended starting HPLC method for the analysis of this compound, designed to produce good peak shape. This protocol can be used as a baseline for method development and troubleshooting.

G start Start: Method Development for This compound prep_sample 1. Prepare Sample and Standards (e.g., 1 mg/mL in mobile phase) start->prep_sample setup_hplc 2. Configure HPLC System - Column: End-capped C18, 4.6 x 150 mm, 5 µm - Mobile Phase: See below - Flow Rate: 1.0 mL/min - Detection: UV at appropriate wavelength prep_sample->setup_hplc run_initial 3. Initial Chromatographic Run (Isocratic or Gradient) setup_hplc->run_initial evaluate_peak 4. Evaluate Peak Shape (Tailing Factor, Resolution) run_initial->evaluate_peak optimize 5. Optimize Method (Adjust mobile phase pH, organic content, or column chemistry as needed) evaluate_peak->optimize Peak Shape Needs Improvement validate 6. Method Validation (Linearity, Precision, Accuracy, etc.) evaluate_peak->validate Acceptable Peak Shape optimize->run_initial end Final HPLC Method validate->end

Recommended HPLC Method
ParameterRecommended Condition
Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Sample Diluent Mobile Phase A / Acetonitrile (95:5, v/v)
Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh an appropriate amount of potassium phosphate monobasic to prepare a 20 mM solution in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm membrane filter.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

  • Further dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the sample diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table illustrates the expected improvement in peak shape (as measured by the USP Tailing Factor) when implementing the recommended troubleshooting steps. The data is representative and based on typical results for basic compounds.

ConditionMobile PhaseColumnExpected Tailing Factor (Tf)
Initial (Poor Shape) Water / Acetonitrile (50:50)Non-end-capped C18> 2.0
Optimized pH 20 mM Phosphate Buffer (pH 3.0) / AcetonitrileNon-end-capped C181.5 - 1.8
Optimized Column 20 mM Phosphate Buffer (pH 3.0) / AcetonitrileEnd-capped C181.1 - 1.4
Optimized with Additive 20 mM Phosphate Buffer (pH 3.0) with 0.1% Triethylamine / AcetonitrileEnd-capped C181.0 - 1.2

References

Technical Support Center: Managing Photosensitivity of 2-Thiothinone Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Thiothinone hydrochloride is a compound for which specific public data on photosensitivity is limited. The following guidance is based on best practices for handling photosensitive compounds in a research setting and the principles outlined in the International Council for Harmonisation (ICH) guidelines for photostability testing.[1][2][3][4] It is crucial to perform preliminary stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of this compound degradation in solution?

A1: Degradation of this compound can manifest in several ways:

  • Visual Changes: A noticeable change in the color or clarity of the solution.[5]

  • Reduced Biological Activity: A decrease or complete loss of the expected effect in bioassays.[5]

  • Chromatographic Changes: The appearance of new peaks or a decrease in the main compound peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[5]

  • Precipitation: The formation of a solid precipitate in the solution.

Q2: What are the ideal storage conditions for this compound powder and stock solutions?

A2: To minimize degradation, this compound should be stored under controlled conditions:

  • Solid Compound: Store in a tightly sealed, amber glass vial in a dark, dry, and cool environment, as recommended by the supplier.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use, light-protecting containers (amber or foil-wrapped vials) and store at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[6][7]

Q3: How can I protect my this compound working solutions during an experiment?

A3: To protect your working solutions:

  • Work in a dimly lit area or use a safelight.[8]

  • Use amber or opaque labware (e.g., microplates, centrifuge tubes).[8][9]

  • If transparent containers are necessary, wrap them in aluminum foil.[8][9]

  • Prepare working solutions fresh for each experiment and use them immediately.[7]

  • Minimize the time solutions are exposed to any light source.

Q4: Can components in my experimental medium affect the photosensitivity of this compound?

A4: Yes, certain components in cell culture media or buffers, such as riboflavin, can act as photosensitizers and accelerate the degradation of light-sensitive compounds.[7] It is advisable to minimize the light exposure of media containing this compound and prepare it immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent results in my bioassay when using this compound.

  • Question: I am observing high variability in my experimental results. Could this be related to the compound's stability?

  • Answer: Inconsistent results are a common sign of compound instability.[10] Photodegradation can lead to a decrease in the effective concentration of this compound, causing variable outcomes.

    • Recommended Action:

      • Prepare fresh working solutions of this compound for each experiment.

      • Ensure all samples are handled with uniform light protection protocols.[5] Use opaque or amber-colored multi-well plates for cell-based assays.[7]

      • Perform a time-course experiment to assess the stability of the compound in your experimental medium under your specific lighting conditions.[6]

Issue 2: I've noticed a color change in my this compound solution.

  • Question: My stock solution of this compound has turned slightly yellow. Is it still usable?

  • Answer: A visible color change is a strong indicator of chemical degradation.[5] It is highly likely that a portion of the this compound has degraded into other products.

    • Recommended Action:

      • Discard the discolored solution.

      • Prepare a fresh stock solution under stringent light-protected conditions.

      • Store stock solutions in smaller, single-use aliquots to minimize the exposure of the entire stock to light and air.[6]

Issue 3: I see extra peaks in my HPLC analysis of a this compound sample.

  • Question: My HPLC chromatogram shows the main this compound peak and several smaller, unidentified peaks. What could be the cause?

  • Answer: The appearance of new peaks in an HPLC analysis is a classic sign of degradation.[5] These peaks likely represent photodegradation products.

    • Recommended Action:

      • Analyze a "dark control" sample (a sample that has been protected from light) to confirm if the extra peaks are absent.[5]

      • If photodegradation is confirmed, reduce light exposure during sample preparation and analysis. Use amber HPLC vials or protect the autosampler from light.

      • Consider using a photodiode array (PDA) detector to obtain UV-Vis spectra of the new peaks, which can aid in their characterization.

Data Presentation

The following tables present hypothetical data from a foundational photostability study on a 100 µM solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4.

Table 1: Photodegradation of this compound Solution under ICH-Recommended Light Conditions

Time (hours)Light-Exposed Sample (% Remaining)Dark Control (% Remaining)
0100.0100.0
285.399.8
472.199.7
858.999.5
1245.699.4
2422.499.2

Table 2: Effect of Different Light Sources on the Stability of this compound Solution after 8 hours

Light Source% RemainingAppearance of Degradation Products (Total Peak Area %)
Dark Control99.5< 0.5
Ambient Laboratory Light88.211.8
UV-A Lamp (365 nm)41.758.3
Full Spectrum Light Box58.941.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.

    • In a dimly lit room or under a safelight, weigh the desired amount of the compound.

    • Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C.[7]

  • Working Solution Preparation (100 µM):

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the final desired concentration in the experimental buffer or medium (e.g., PBS).

    • Prepare the working solution immediately before use and keep it in a light-protected container.[7]

Protocol 2: Foundational Photostability Assessment of this compound Solution

  • Objective: To assess the degradation of this compound solution upon exposure to a controlled light source. This protocol is based on the principles of ICH Q1B guidelines.[1][2][3][4]

  • Materials:

    • 100 µM this compound working solution in PBS (pH 7.4).

    • Clear and amber 1.5 mL microcentrifuge tubes.

    • Aluminum foil.

    • Photostability chamber with a light source that provides both visible and UV-A radiation.

    • HPLC system with a UV detector.

  • Methodology:

    • Sample Preparation:

      • Pipette the 100 µM working solution into clear microcentrifuge tubes (for light-exposed samples) and amber or foil-wrapped tubes (for dark controls).

    • Light Exposure:

      • Place the "light-exposed" and "dark control" samples in the photostability chamber.

      • Expose the samples to a controlled light source. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1]

    • Time Points:

      • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Analysis:

      • Immediately analyze the samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

Protocol 3: Quantification of this compound by HPLC-UV

  • Objective: To quantify the concentration of this compound and detect the presence of degradation products.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve.

    • Sample Analysis: Inject the samples from the photostability study.

    • Data Analysis: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Calculate the percentage of remaining compound at each time point.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_dark Dark Control start Start: Solid 2-Thiothinone HCl weigh Weigh Compound (Dim Light) start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution (in Amber Tube) thaw->dilute dilute_dark Prepare Working Solution (in Amber Tube) thaw->dilute_dark expose Expose to Light/ Perform Assay dilute->expose analyze Analyze via HPLC expose->analyze end end analyze->end Results wrap Wrap in Foil dilute_dark->wrap incubate_dark Incubate in Dark wrap->incubate_dark analyze_dark Analyze via HPLC incubate_dark->analyze_dark analyze_dark->end

Caption: Experimental workflow for handling photosensitive this compound.

Degradation_Pathway parent 2-Thiothinone HCl intermediate1 Excited State parent->intermediate1 Light (hν) product1 Degradation Product A (e.g., Ring Opening) intermediate1->product1 Reaction 1 product2 Degradation Product B (e.g., Oxidation) intermediate1->product2 Reaction 2 (with O2) product3 Other Minor Products intermediate1->product3

Caption: Hypothetical photodegradation pathway for this compound.

Troubleshooting_Flow start Inconsistent Experimental Results? check_storage Review Storage and Handling Procedures start->check_storage is_protected Is the compound protected from light at all steps? check_storage->is_protected implement_protection Implement light protection: - Amber vials - Foil wrapping - Dim lighting is_protected->implement_protection No fresh_solution Are you using freshly prepared solutions? is_protected->fresh_solution Yes implement_protection->fresh_solution prepare_fresh Prepare fresh solutions for each experiment fresh_solution->prepare_fresh No stability_test Perform a photostability test in your specific medium fresh_solution->stability_test Yes prepare_fresh->stability_test end Problem Resolved stability_test->end end2 Problem Likely Resolved end3 Further Investigation Needed

Caption: Troubleshooting decision tree for inconsistent results.

References

troubleshooting matrix effects in LC-MS/MS analysis of 2-Thiothinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Thiothinone hydrochloride.

Troubleshooting Guide

Question: I am observing significant ion suppression or enhancement for this compound in my biological samples. How can I identify and mitigate these matrix effects?

Answer:

Matrix effects, manifesting as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can significantly impact the accuracy and reproducibility of quantification. The following steps provide a systematic approach to troubleshooting these effects for this compound.

Step 1: Confirm and Quantify the Matrix Effect

Before implementing mitigation strategies, it is crucial to confirm the presence and extent of the matrix effect.

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare a blank matrix sample (e.g., plasma, urine) using your established extraction procedure.

    • Spike a known concentration of this compound into the extracted blank matrix (Sample A).

    • Prepare a solution with the same concentration of this compound in the mobile phase or reconstitution solvent (Sample B).

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85% and 115% are often considered acceptable, but this can depend on the assay requirements.[1]

Step 2: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[2][3] Given the physicochemical properties of this compound, consider the following techniques.

  • Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁NOS • HCl--INVALID-LINK--
Molecular Weight205.7 g/mol --INVALID-LINK--
SolubilityDMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml--INVALID-LINK--
  • Recommended Sample Preparation Methods

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by selectively isolating the analyte.[2][4] Given that this compound is a cathinone (B1664624) analog, SPE cartridges designed for the extraction of basic drugs may be effective.

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for removing matrix components like phospholipids.[2] Adjusting the pH of the aqueous sample to be two pH units higher than the pKa of this compound (which is a basic compound) will ensure it is uncharged and can be efficiently extracted into an immiscible organic solvent.[3]

    • Protein Precipitation (PPT): While a simpler method, PPT can result in significant matrix effects as it is less selective.[5] If using PPT, optimization of the precipitation solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample is crucial.

Step 3: Enhance Chromatographic Separation

If sample preparation alone is insufficient, optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.[6]

  • Strategy:

    • Gradient Modification: Adjust the gradient slope to improve the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.

    • Mobile Phase Additives: The use of mobile phase additives can influence analyte retention and ionization. For basic compounds like this compound, acidic mobile phases (e.g., with formic acid or acetic acid) are commonly used to promote protonation and improve peak shape.[7][8] However, the concentration and type of additive should be optimized to avoid ion suppression.

Step 4: Utilize an Appropriate Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is the most reliable way to compensate for matrix effects.[9][10]

  • Rationale: A SIL internal standard (e.g., 2-Thiothinone-d3 hydrochloride) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for an accurate ratio of analyte to internal standard to be maintained.[9][11]

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies start Start: Ion Suppression/Enhancement Observed step1 Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->step1 decision1 Matrix Effect Significant? step1->decision1 step2 Step 2: Optimize Sample Preparation (SPE, LLE) decision1->step2 Yes end_ok Analysis Acceptable decision1->end_ok No step3 Step 3: Enhance Chromatographic Separation (Gradient, Column, Mobile Phase) step2->step3 end_nok Further Method Development Required step2->end_nok step4 Step 4: Use Stable Isotope-Labeled Internal Standard step3->step4 step3->end_nok step4->end_ok step4->end_nok

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in plasma?

A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[3][4] Phospholipids are particularly problematic as they can co-elute with the analyte and cause significant ion suppression in electrospray ionization (ESI).[4]

Q2: Can the choice of ionization technique affect the severity of matrix effects?

A2: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable solution.

Q3: My lab does not have access to a stable isotope-labeled internal standard for this compound. What are my alternatives?

A3: While a SIL internal standard is ideal, a structural analog can be used as an alternative. However, it is crucial that the analog has very similar physicochemical properties and chromatographic behavior to this compound to effectively compensate for matrix effects. Thorough validation is required to ensure the analog tracks the analyte's behavior across different matrices.

Q4: How can I assess the stability of this compound in my biological matrix during sample storage and preparation?

A4: The stability of this compound should be evaluated under various conditions that mimic your experimental workflow. This includes freeze-thaw stability, short-term stability at room temperature (bench-top stability), and long-term stability at the intended storage temperature (e.g., -20°C or -80°C).[8][12][13] This is done by analyzing quality control (QC) samples at different time points and comparing the results to a baseline.

Q5: What is a matrix-matched calibration curve and when should I use it?

A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples.[2] This approach helps to compensate for systematic matrix effects by ensuring that the standards and the unknown samples experience similar ionization suppression or enhancement.[2] It is particularly useful when a suitable internal standard is not available.

Mitigation_Strategies title Key Strategies to Mitigate Matrix Effects sample_prep Effective Sample Preparation (SPE, LLE) chromatography Chromatographic Separation (Optimize Gradient/Column) sample_prep->chromatography internal_std Internal Standardization (Stable Isotope Labeled) chromatography->internal_std calibration Calibration Strategy (Matrix-Matched) internal_std->calibration

References

derivatization techniques for enhancing 2-Thiothinone hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatization techniques to enhance the detection of 2-Thiothinone hydrochloride and related thiol-containing compounds.

Troubleshooting Guides

Problem 1: Incomplete or No Derivatization

Symptoms:

  • Low or no peak area for the derivatized analyte.

  • Presence of a large peak corresponding to the underivatized analyte.

  • Poor reproducibility of peak areas.

Possible Causes and Solutions:

CauseSolution
Improper Reagent Preparation or Storage Derivatizing reagents can be sensitive to light, moisture, and temperature. Always prepare fresh reagent solutions and store stock reagents according to the manufacturer's instructions, often in a desiccator and protected from light.
Incorrect Reaction pH The pH of the reaction mixture is critical for the derivatization of thiols. For many thiol-reactive reagents, a basic pH is required to ensure the thiol group is in its more reactive thiolate form. Optimize the pH of the reaction buffer. For example, with monobromobimane (B13751) (mBBr), a pH of around 9.0 is often optimal.[1]
Insufficient Reaction Time or Temperature Derivatization reactions may require specific incubation times and temperatures to proceed to completion. Ensure the recommended reaction time and temperature are followed. For some reactions, gentle heating may be necessary, but be cautious as excessive heat can degrade the analyte or the derivative.
Reagent Concentration Too Low An insufficient amount of derivatizing reagent will lead to an incomplete reaction. Use a sufficient excess of the reagent to drive the reaction to completion. A reagent-to-thiol molar ratio of at least 4:1 is often recommended.
Presence of Interfering Substances Other nucleophiles in the sample matrix can compete with the thiol for the derivatizing reagent. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering compounds.
Analyte Instability Thiols can be susceptible to oxidation, forming disulfides that will not react with the derivatizing agent. Prepare samples fresh and consider adding a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to derivatization to ensure the analyte is in its reduced form.

G

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the derivatized analyte, causing peak tailing. Use a high-purity, end-capped column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the derivatized analyte and its interaction with the stationary phase. Optimize the mobile phase pH to ensure a single ionic form of the analyte.
Column Contamination Buildup of matrix components on the column can lead to poor peak shape. Use a guard column and/or implement a sample cleanup procedure. Regularly flush the column with a strong solvent.
Problem 3: Baseline Noise or Drifting

Symptoms:

  • Unstable baseline, making it difficult to detect and quantify low-level analytes.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Reagents Use high-purity solvents and reagents. Filter and degas the mobile phase before use.
Detector Lamp Issues An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
Incomplete Reaction or Unstable Derivatives If the derivatization reaction is slow or the derivatives are unstable, this can lead to a drifting baseline. Ensure the reaction goes to completion and that the derivatives are stable under the chromatographic conditions.
Precipitation in the System Buffer precipitation due to high organic solvent concentration in the mobile phase can cause baseline issues. Ensure the buffer is soluble in all mobile phase compositions used during the gradient.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization techniques for enhancing the detection of thiol-containing compounds like this compound?

A1: The most common pre-column derivatization techniques involve reacting the thiol group with a reagent that introduces a chromophore or fluorophore, making the analyte more detectable by UV-Vis or fluorescence detectors. Popular reagents include:

  • Monobromobimane (mBBr): Reacts with thiols to form highly fluorescent and stable derivatives.[1][2]

  • o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. For thiol analysis, an amine is added to the reaction mixture.

  • 3-Iodobenzyl bromide: This reagent is used to derivatize thiouracils for LC-MS/MS analysis.

Q2: How do I choose the right derivatization reagent for my application?

A2: The choice of reagent depends on several factors:

  • Detector availability: If you have a fluorescence detector, fluorogenic reagents like mBBr or OPA will provide higher sensitivity. For UV-Vis detection, a reagent that introduces a strong chromophore is needed.

  • Sample matrix: The complexity of your sample matrix may influence your choice. Some reagents may react with other components in the sample, leading to interferences.

  • Analyte stability: The derivatization conditions (e.g., pH, temperature) should not degrade your analyte of interest.

Q3: Can I use post-column derivatization instead of pre-column derivatization?

A3: Yes, post-column derivatization is an option. In this technique, the derivatizing reagent is added to the column effluent before it reaches the detector. This can be advantageous if the derivatized product is unstable or if the derivatization conditions are not compatible with the chromatographic separation. However, post-column derivatization can lead to band broadening and requires an additional pump and mixing tee.

Q4: How can I improve the stability of my derivatized samples?

A4: The stability of derivatized samples can be a concern. To improve stability:

  • Optimize pH: After derivatization, adjust the pH of the sample to a range where the derivative is most stable.

  • Control temperature: Store derivatized samples at low temperatures (e.g., 4°C) and protect them from light by using amber vials.

  • Quench the reaction: In some cases, adding a quenching reagent can stop the reaction and stabilize the derivatives. For example, adding an acid can stop reactions that proceed at a basic pH.[2]

Experimental Protocols

Protocol 1: Derivatization with Monobromobimane (mBBr) for Fluorescence Detection

This protocol is suitable for the sensitive detection of thiols.

Reagents:

  • mBBr solution: 30 mM in acetonitrile (B52724) (prepare fresh and protect from light).

  • Reaction buffer: 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) buffer with 5 mM DTPA, pH adjusted to 9.0.

  • Quenching solution: 0.1 M Hydrochloric Acid (HCl).

Procedure:

  • In a microcentrifuge tube, mix 30 µL of the sample or standard with 70 µL of the reaction buffer.

  • Add 6 µL of the 30 mM mBBr solution.

  • Vortex the mixture and incubate for 7.5 minutes at room temperature in the dark.[1]

  • Stop the reaction by adding 70 µL of the quenching solution (0.1 M HCl).

  • Inject an appropriate volume of the derivatized sample into the HPLC system.

G

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 40 mM sodium acetate (B1210297) and 17% methanol (B129727), pH 3.9) and Mobile Phase B (e.g., 100% Methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 392 nm and emission at 480 nm.[1]

Quantitative Data Summary (mBBr Derivatization)

ParameterValue
Reaction Time 7.5 minutes[1]
Reaction pH 9.0[1]
Excitation Wavelength 392 nm[1]
Emission Wavelength 480 nm[1]
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection

This protocol is useful for thiols that also contain a primary amine, or can be adapted for thiols by adding a primary amine to the reaction.

Reagents:

  • OPA Reagent: Dissolve o-phthalaldehyde in methanol and mix with a thiol solution (e.g., 3-mercaptopropionic acid) and borate (B1201080) buffer (pH 10.2).

  • Borate Buffer: 0.4 M boric acid, pH adjusted to 10.2 with sodium hydroxide.

Procedure:

  • In a vial, mix your sample containing the thiol with the OPA reagent (a typical ratio is 1:1 v/v).

  • The reaction is rapid and is usually complete within 1-2 minutes at room temperature.

  • Inject the sample onto the HPLC immediately after the reaction time.

HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with an appropriate buffer and organic solvent.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[2]

Quantitative Data Summary (OPA Derivatization)

ParameterValue
Reaction Time 1-2 minutes
Reaction pH ~10.2
Excitation Wavelength 340 nm[2]
Emission Wavelength 455 nm[2]

G

References

minimizing ion suppression for 2-Thiothinone hydrochloride in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 2-Thiothinone hydrochloride in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the biological matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] Given that biological matrices like plasma, urine, and tissue are complex, they contain numerous endogenous substances such as phospholipids (B1166683), salts, and proteins that can interfere with the ionization of this compound, making ion suppression a significant challenge.[3]

Q2: My this compound signal is low and variable. How can I determine if ion suppression is the cause?

A2: A standard method to diagnose ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted biological sample. A drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the most common sources of ion suppression in biological matrices for a basic compound like this compound?

A3: For basic analytes like this compound, which are typically analyzed in positive ion mode, common sources of ion suppression in biological matrices include:

  • Phospholipids: These are abundant in plasma and tissue samples and are notorious for causing ion suppression in electrospray ionization (ESI).[4][5]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with the analyte and compete for ionization.[6]

Q4: Which sample preparation technique is most effective at minimizing ion suppression for this compound?

A4: The choice of sample preparation is critical. While simple protein precipitation is fast, it may not adequately remove phospholipids. More rigorous techniques are often necessary:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and can significantly reduce matrix effects.[7] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are particularly useful for extracting basic compounds like cathinone (B1664624) analogs.[8]

  • Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating the analyte from interfering matrix components based on its solubility in immiscible solvents.[9][10] Adjusting the pH of the aqueous phase can optimize the extraction of basic compounds.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to ion suppression in the analysis of this compound.

Problem: Low or No Signal for this compound
Possible Cause Recommended Action
Significant Ion Suppression Perform a post-column infusion experiment to confirm. If confirmed, improve sample cleanup using SPE or LLE. Optimize chromatographic separation to move the analyte away from suppression zones.
Inefficient Extraction Evaluate the recovery of your current extraction method. Optimize the pH for LLE or the sorbent and elution solvent for SPE.
Analyte Degradation Ensure proper sample handling and storage conditions. Prepare fresh standards and QC samples.
Incorrect MS/MS Parameters Optimize source parameters (e.g., capillary voltage, gas flows, temperature). Confirm the precursor and product ions and collision energy for this compound.
Problem: Poor Reproducibility and High Variability in Signal
Possible Cause Recommended Action
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in ion suppression between samples.
Inconsistent Sample Preparation Automate the sample preparation process if possible. Ensure consistent vortexing times, solvent volumes, and evaporation steps.
Chromatographic Inconsistency Check for column degradation. Ensure adequate column equilibration between injections. Monitor system pressure for any fluctuations.[11]
Carryover Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash procedure.

Data on Sample Preparation Techniques

The following table summarizes the reported recovery and matrix effect data for cathinone analogs using different sample preparation methods. This data can serve as a starting point for optimizing the extraction of this compound.

Analyte Class Biological Matrix Sample Preparation Method Recovery (%) Matrix Effect (%)
Synthetic CathinonesUrineDilute-and-ShootN/ASuppression: -8 to -28
Synthetic CathinonesPlasmaProtein Precipitation>85Suppression: up to -27
AmphetaminesUrineMixed-Mode SPE>86Minimal
MephedronePlasmaLLE>90Not specified
AmphetaminesHairHybridSPE83.4 - 96.8Minimized

N/A: Not applicable. Data compiled from multiple sources.[6][7][10][12][13]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is adapted from methods used for amphetamine and cathinone analogs and is a good starting point for this compound.[8]

  • Pre-treatment: To 1 mL of plasma, add an internal standard and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • Condition SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Load Sample: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/minute.

  • Wash:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M HCl.

    • Wash with 3 mL of methanol.

  • Dry: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elute: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (B78521) (78:20:2 v/v/v).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine

This protocol is based on general principles for extracting basic drugs from aqueous matrices.[10][14]

  • Sample Preparation: To 2 mL of urine, add the internal standard and 200 µL of 5 M NaOH to adjust the pH to >10. Vortex briefly.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or methyl tert-butyl ether).

  • Mix: Vortex vigorously for 5 minutes.

  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is pretreatment Pre-treatment (e.g., pH adjustment) add_is->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction cleanup Wash/Cleanup extraction->cleanup elution Elution cleanup->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for bioanalysis.

troubleshooting_flowchart start Start: Low/Variable Signal check_ms Check MS Performance (Tune, Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Action: Optimize MS Parameters ms_ok->fix_ms No check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) ms_ok->check_chromatography Yes fix_ms->check_ms chrom_ok Chromatography OK? check_chromatography->chrom_ok fix_chromatography Action: New Column, Optimize Gradient chrom_ok->fix_chromatography No check_suppression Investigate Ion Suppression (Post-column Infusion) chrom_ok->check_suppression Yes fix_chromatography->check_chromatography suppression_present Suppression Present? check_suppression->suppression_present improve_cleanup Action: Enhance Sample Cleanup (SPE, LLE) suppression_present->improve_cleanup Yes end End: Problem Resolved suppression_present->end No improve_cleanup->end

Caption: Troubleshooting logic for low/variable signal.

References

Technical Support Center: 2-Thiothinone Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of 2-Thiothinone hydrochloride reference standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound reference standards?

A1: To ensure long-term stability, this compound reference standards should be stored at -20°C.[1] Under these conditions, the reference standard is expected to remain stable for at least five years.[1]

Q2: My this compound reference standard has been briefly exposed to room temperature. Is it still usable?

A2: While the recommended long-term storage condition is -20°C, brief excursions to room temperature, for example during shipping, are generally acceptable for many reference standards.[1] However, for optimal stability and to ensure the integrity of your experimental results, it is crucial to minimize the time the standard is kept at room temperature. If you have concerns about the exposure, it is advisable to perform a purity check before use.

Q3: I observe a change in the color or appearance of the solid reference standard. What should I do?

A3: A change in the physical appearance of the reference standard, such as discoloration, could indicate degradation. This may be due to oxidation or exposure to light.[2] It is recommended to not use a standard that has changed in appearance and to obtain a new, uncompromised standard. To prevent this, always store the reference standard in a tightly sealed container, protected from light, at the recommended temperature.

Q4: My analytical results using the this compound reference standard are inconsistent. What could be the cause?

A4: Inconsistent analytical results can stem from several factors related to the reference standard's stability. Degradation of the standard in the assay medium could be a possibility.[2] Thiophene-containing compounds can be susceptible to degradation under certain experimental conditions.[2] It is recommended to prepare solutions fresh for each experiment and to minimize their exposure to light by using amber vials.[2] Additionally, ensure that the solvents used are of high purity and degassed if necessary.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, which includes a thiophene (B33073) ring, a β-aminoketone, and a hydrochloride salt, this compound may be susceptible to several degradation pathways. The thiophene ring is prone to oxidation at the sulfur atom, potentially forming thiophene S-oxides.[2][3] The β-aminoketone structure may undergo hydrolysis under certain pH conditions. Photodegradation is also a potential pathway for cathinone (B1664624) analogs.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the reference standard.Prepare a fresh solution of the reference standard and re-inject. If the unexpected peaks persist, consider performing a forced degradation study to identify potential degradation products.
Loss of signal intensity over time in prepared solutions Instability of the compound in the chosen solvent.Evaluate the stability of this compound in different solvents. Prepare solutions fresh before use and store them under appropriate conditions (e.g., refrigerated, protected from light) for the shortest possible time.
Precipitation of the standard in solution The solubility limit has been exceeded or the solvent is inappropriate.Refer to the supplier's information for solubility data.[1] If precipitation occurs at the desired concentration, try a different solvent or a co-solvent system. Sonication may help in dissolving the standard.
Inaccurate quantification results The reference standard has degraded, leading to a lower effective concentration.Re-qualify the reference standard against a new, certified lot if available. Ensure proper storage and handling procedures are followed.

Quantitative Data Summary

The long-term stability of this compound has been established by the manufacturer under specific storage conditions. The following table summarizes the available data.

Storage Condition Duration Stability Outcome Source
-20°C≥ 5 yearsNo significant degradation observed.[1]

To illustrate the potential impact of stress conditions, the following table presents hypothetical data from a forced degradation study. This data is for illustrative purposes only and is based on the expected behavior of similar chemical structures.

Stress Condition Duration Assay (%) Degradation (%)
Acid (0.1 N HCl)24 hours92.57.5
Base (0.1 N NaOH)24 hours88.211.8
Oxidative (3% H₂O₂)24 hours85.114.9
Thermal (80°C)48 hours95.34.7
Photolytic (ICH Q1B)1.2 million lux hours91.88.2

Experimental Protocols

Long-Term Stability Testing Protocol

This protocol outlines a typical procedure for establishing the long-term stability of a reference standard.

  • Objective: To determine the re-test period for the this compound reference standard under recommended storage conditions.

  • Materials:

    • This compound reference standard (at least three different lots).

    • Appropriate storage containers (e.g., amber glass vials with inert caps).

    • Validated stability-indicating analytical method (e.g., HPLC-UV).

    • Calibrated stability chambers set to the desired storage conditions.

  • Procedure:

    • Characterize the initial purity and identity of the reference standard from each lot using the validated analytical method and other appropriate techniques (e.g., MS, NMR).

    • Aliquot the reference standard into the storage containers.

    • Place the containers in the stability chamber maintained at the recommended long-term storage condition (-20°C).

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months).

    • Analyze the withdrawn samples for purity, and the presence of any degradation products using the stability-indicating method.

    • Record and evaluate the data to establish a stability profile.

Forced Degradation Study Protocol

This protocol describes a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Objective: To investigate the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Materials:

    • This compound reference standard.

    • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

    • High-purity solvents.

    • Calibrated oven and photostability chamber.

    • Validated analytical method (e.g., HPLC-UV/MS).

  • Procedure:

    • Acid Hydrolysis: Dissolve the reference standard in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the reference standard in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat it for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve the reference standard in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Expose the solid reference standard to elevated temperatures (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze all stressed samples, along with an unstressed control, using the analytical method. The use of a mass spectrometer detector is highly recommended for the identification of degradation products.

Visualizations

G Potential Degradation Pathway of this compound Thiothinone This compound Oxidation Oxidation (e.g., H₂O₂) Thiothinone->Oxidation SOxide Thiophene S-Oxide Derivative Oxidation->SOxide

Caption: Potential oxidative degradation pathway of 2-Thiothinone.

G Experimental Workflow for Stability Testing cluster_0 Initial Characterization cluster_1 Stability Studies cluster_2 Analysis & Evaluation Start Reference Standard Lots Purity Initial Purity & Identity (HPLC, MS, NMR) Start->Purity LongTerm Long-Term Storage (-20°C) Purity->LongTerm ForcedDeg Forced Degradation (Acid, Base, Oxid., Heat, Light) Purity->ForcedDeg Analysis Analysis at Time Points (Stability-Indicating Method) LongTerm->Analysis ForcedDeg->Analysis Evaluation Data Evaluation & Stability Profile Analysis->Evaluation

References

Technical Support Center: Purification of Crude 2-Thiophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established purification methodologies for analogous thiophene-containing compounds. Specific parameters may require optimization for 2-Thiophenone Hydrochloride.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Thiophenone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Thiophenone hydrochloride?

Common impurities can originate from starting materials, reagents, and side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the thiophenone ring.

  • Reagent-Derived Impurities: Byproducts from reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Isomeric Byproducts: Structural isomers that may form during the synthesis.

  • Polymers: Thiophene (B33073) derivatives can be susceptible to polymerization, particularly at elevated temperatures.[1]

  • Oxidation Products: The thiophenone ring may undergo oxidation if exposed to air and light for extended periods.[1]

  • Hydrolysis Products: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[1]

Q2: What are the recommended primary methods for purifying crude 2-Thiophenone hydrochloride?

The primary methods for purification are:

  • Recrystallization: This is a common and effective method for purifying solid compounds like hydrochlorides. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: Useful for separating impurities with different polarities from the target compound.[1]

  • Vacuum Distillation: While more suitable for liquids, it can be used if the freebase form of 2-Thiophenone is purified before conversion to the hydrochloride salt.[1][2]

Q3: How should I store purified 2-Thiophenone hydrochloride to ensure its stability?

To ensure stability, 2-Thiophenone hydrochloride should be stored in a cool, dry place, away from light and air.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[4] For long-term storage, refrigeration (2-8°C) is recommended.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Discolored Final Product (Yellow, Brown, or Black) Thermal degradation during purification.- Lower the temperature during any heating steps. - For distillation, ensure a good vacuum to lower the boiling point.
Oxidation of the compound.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Presence of colored impurities.- If recrystallizing, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[5]
Low Yield After Recrystallization The compound is too soluble in the recrystallization solvent.- Cool the solution in an ice bath to maximize crystal formation.[2] - Partially evaporate the solvent to increase the concentration of the product.[5] - Choose a different solvent or a solvent system where the product has lower solubility at cold temperatures.
Premature crystallization during hot filtration.- Use a pre-heated funnel and flask for hot filtration. - Use a slight excess of hot solvent to ensure the product remains dissolved.
Oily Product or Low Melting Point After Recrystallization Incomplete removal of solvent.- Ensure the crystals are thoroughly dried under vacuum.[1]
Co-crystallization with impurities.- Wash the crystals with a small amount of cold recrystallization solvent.[1][2] - A second recrystallization from a different solvent system may be necessary.[1]
Multiple Spots on TLC After Column Chromatography Poor separation.- Optimize the eluent system. A gradual increase in polarity often yields better separation.[2] - Ensure the column is packed properly to avoid channeling.
Product degradation on silica (B1680970) gel.- Thiophenes can be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel.

Quantitative Data Summary

The following table summarizes typical purity and yield ranges for common purification techniques applied to analogous thiophene compounds. These values are for illustrative purposes and may vary for 2-Thiophenone hydrochloride.

Purification Method Typical Purity Achieved Typical Yield Range Notes
Recrystallization>99%60-90%Highly dependent on the choice of solvent and the initial purity of the crude product.[5]
Column Chromatography>98%50-80%Effective for removing impurities with different polarities. Yield can be affected by the length of the column and the separation efficiency.[1][5]
Vacuum Distillation95-98%70-90%Best for thermally stable, non-solid compounds. Risk of thermal degradation for sensitive compounds.[1]

Experimental Protocols

Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which 2-Thiophenone hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with water or ethers.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Thiophenone hydrochloride and a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[2] Dry the crystals under vacuum to remove all traces of solvent.

Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).[1]

  • Sample Loading: Dissolve the crude 2-Thiophenone hydrochloride in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the desired compound.[2]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude 2-Thiophenone HCl dissolve Dissolve in appropriate solvent crude->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Cool to crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure Pure 2-Thiophenone HCl dry->pure TroubleshootingTree start Impure product after initial purification discolored Product is discolored? start->discolored low_yield Low yield? discolored->low_yield No charcoal Use activated charcoal in recrystallization discolored->charcoal Yes inert Use inert atmosphere discolored->inert Yes oily Product is oily? low_yield->oily No optimize_solvent Optimize recrystallization solvent low_yield->optimize_solvent Yes second_recrystallization Perform second recrystallization oily->second_recrystallization Yes dry_thoroughly Dry thoroughly under vacuum oily->dry_thoroughly Yes column Consider column chromatography oily->column No

References

Validation & Comparative

Comparative Potency Analysis: 2-Thiothinone Hydrochloride vs. Methcathinone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Neuroscience

This guide provides a comparative analysis of the pharmacological potency of 2-thiothinone hydrochloride and methcathinone (B1676376). The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action. While comprehensive data is available for methcathinone, a well-characterized psychostimulant, the pharmacological profile of this compound remains largely uninvestigated, necessitating a comparison based on available structural analogs and established experimental data for methcathinone.

Overview of Compounds

Methcathinone , a beta-keto analog of methamphetamine, is a potent central nervous system stimulant that primarily acts as a norepinephrine-dopamine releasing agent (NDRA)[1]. Its effects are mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT)[1][2].

This compound , also known as β-ketomethiopropamine (βk-MPA), is a structural analog of methcathinone where the phenyl group is replaced by a thiophene (B33073) ring[3]. While its chemical structure suggests potential stimulant properties, its physiological and toxicological effects are not well-documented in scientific literature[4]. Information on its direct interaction with monoamine transporters is currently unavailable. To infer its potential activity, a comparison can be drawn from its non-keto counterpart, methiopropamine, which acts as a norepinephrine-dopamine reuptake inhibitor[5].

Quantitative Comparison of Potency

Due to the lack of specific pharmacological data for this compound, a direct quantitative comparison of potency with methcathinone is not feasible at this time. The following table summarizes the available in vitro data for methcathinone's activity at human monoamine transporters, expressed as half-maximal effective concentrations (EC₅₀) for neurotransmitter release. Lower EC₅₀ values indicate higher potency.

CompoundDopamine Transporter (hDAT) EC₅₀ (nM)Norepinephrine Transporter (hNET) EC₅₀ (nM)Serotonin Transporter (hSERT) EC₅₀ (nM)
(±)-Methcathinone248121-18224,750
S(-)-Methcathinone240-15,300
R(+)-Methcathinone315->50,000 (inactive)

Data sourced from a study using a calcium flux assay to measure substrate activity at human monoamine transporters[2].

Inferred Potency of this compound

Based on the structure-activity relationships of related compounds, it is hypothesized that this compound may also function as a monoamine transporter ligand. The replacement of the phenyl ring with a thiophene ring, as seen in methiopropamine, can alter the potency and selectivity profile. For instance, methiopropamine is a norepinephrine-dopamine reuptake inhibitor with a higher selectivity for NET over DAT[5]. It is plausible that this compound could exhibit a similar preference for catecholamine transporters over the serotonin transporter. However, without experimental data, this remains speculative.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key in vitro assays are provided below.

Neurotransmitter Release Assay Using Synaptosomes

This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Isolate brain tissue (e.g., rat striatum) in ice-cold 0.32 M sucrose (B13894) solution[6].

  • Homogenize the tissue using a glass-Teflon homogenizer[6][7].

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris[6].

  • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 15 minutes) to pellet the crude synaptosomal fraction[8].

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-bicarbonate-HEPES buffer)[9].

2. Radiolabeling:

  • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles[9].

3. Superfusion and Sample Collection:

  • Transfer the loaded synaptosomes to a superfusion chamber.

  • Wash the synaptosomes with buffer to establish a stable baseline of radioactivity[9].

  • Expose the synaptosomes to various concentrations of the test compound (e.g., methcathinone or this compound).

  • Collect fractions of the superfusate at regular intervals to measure the amount of released radioactivity[9].

4. Data Analysis:

  • Quantify the radioactivity in each fraction using liquid scintillation counting.

  • Calculate the fractional release rate for each concentration of the test compound.

  • Plot the concentration-response curve and determine the EC₅₀ value.

Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of neurotransmitters by their respective transporters, typically in cells expressing the human transporters (e.g., HEK293 cells).

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT)[10].

2. Assay Procedure:

  • Plate the cells in a multi-well plate.

  • Wash the cells with a physiological buffer (e.g., Krebs-HEPES buffer)[11].

  • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor[10].

  • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction[10].

  • Incubate for a specific period to allow for substrate uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer[10].

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter[10].

3. Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Neurotransmitter_Release_Assay cluster_prep Synaptosome Preparation cluster_assay Assay Protocol Tissue Brain Tissue Homogenate Homogenization Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Synaptosomes Synaptosomes Centrifuge2->Synaptosomes Radiolabeling Radiolabeling with [³H]Neurotransmitter Synaptosomes->Radiolabeling Superfusion Superfusion Radiolabeling->Superfusion Compound Test Compound Addition Superfusion->Compound Collection Fraction Collection Compound->Collection Scintillation Scintillation Counting Collection->Scintillation Analysis Data Analysis (EC₅₀ Determination) Scintillation->Analysis

Caption: Workflow for a neurotransmitter release assay using synaptosomes.

Uptake_Inhibition_Assay Start HEK293 cells expressing monoamine transporters Wash1 Wash cells Start->Wash1 Preincubation Pre-incubate with Test Compound Wash1->Preincubation Substrate Add [³H]Substrate Preincubation->Substrate Incubation Incubate for uptake Substrate->Incubation Wash2 Wash to terminate Incubation->Wash2 Lysis Cell Lysis Wash2->Lysis Counting Scintillation Counting Lysis->Counting Analysis Data Analysis (IC₅₀ Determination) Counting->Analysis

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Conclusion

Methcathinone is a potent releaser of dopamine and norepinephrine with significantly lower activity at the serotonin transporter. The S(-)-enantiomer appears to be the more potent isomer. In contrast, the pharmacological profile of this compound is not yet characterized. Based on its structural similarity to methcathinone and data from its non-keto analog, methiopropamine, it is plausible that this compound acts on catecholaminergic systems. However, empirical data from well-defined experimental protocols, such as those described in this guide, are essential to determine its precise mechanism of action, potency, and selectivity. This comparative guide highlights a significant knowledge gap and underscores the need for further research to elucidate the pharmacological properties of emerging psychoactive substances like this compound.

References

A Comparative Neurotoxicity Profile: 2-Thiothinone Hydrochloride vs. Methiopropamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic profiles of 2-Thiothinone hydrochloride and methiopropamine (MPA). While extensive experimental data is available for methiopropamine, a notable lack of direct neurotoxicity studies on this compound necessitates a partially inferential approach based on its structural similarities to MPA and its classification as a synthetic cathinone (B1664624).

Executive Summary

Methiopropamine, a thiophene-based analog of methamphetamine, has been demonstrated to induce dose-dependent dopaminergic neurotoxicity.[1][2] The underlying mechanisms involve oxidative stress, microglial activation, and apoptosis, mediated by dopamine (B1211576) D1 and D2 receptors.[2] In contrast, the physiological and toxicological properties of this compound, the β-keto analog of methiopropamine, are largely unknown.[3] General studies on synthetic cathinones suggest that while they share mechanisms with amphetamines, their neurotoxic effects appear to be more moderate.[4][5] The thiophene (B33073) moiety present in both compounds is known to be susceptible to metabolic bioactivation, which could contribute to toxicity.

Quantitative Data on Methiopropamine Neurotoxicity

The following tables summarize key quantitative findings from in vivo and in vitro studies on methiopropamine-induced neurotoxicity.

Table 1: In Vivo Effects of Methiopropamine on Dopaminergic System in Mice

ParameterTreatment Group% Change from ControlBrain RegionReference
Dopamine Level3 mg/kg MPA (7 days)↓ ~68%Prefrontal Cortex[6]
Dopamine Turnover3 mg/kg MPA (7 days)↑ ~136%Prefrontal Cortex[6]
Tyrosine HydroxylaseMPA (dose-dependent)Significant DecreaseStriatum[2]
Dopamine Transporter (DAT)MPA (dose-dependent)Significant DecreaseStriatum[2]
Vesicular Monoamine Transporter 2 (VMAT-2)MPA (dose-dependent)Significant DecreaseStriatum[2]

Table 2: In Vitro Effects of Methiopropamine on Neurotransmitter Uptake

TransporterIC50 (µM)Reference
Norepinephrine Transporter (NET)0.47[1][7]
Dopamine Transporter (DAT)0.74[1][7]
Serotonin Transporter (SERT)> 25[1][7]

Table 3: Behavioral Effects of Methiopropamine in Rodents

Behavioral TestSpeciesDoseEffectReference
Locomotor ActivityC57BL/6 Mice12.5 mg/kg (i.p.)Maximal locomotor stimulation[8]
Recognition Memory (NORT)Mice3 mg/kg (7 days)Significant decline[9]
Working & Reference Memory (8-ARM)Mice3 mg/kg (7 days)Impaired performance[9]

Experimental Protocols

Methiopropamine-Induced Neurotoxicity in Mice

Objective: To evaluate the dose-dependent dopaminergic neurotoxicity of methiopropamine.

Animals: Male ICR mice.

Drug Administration: Methiopropamine hydrochloride was administered intraperitoneally (i.p.) at various doses. For repeated administration studies, mice received daily injections for a specified number of days.[6][9]

Neurochemical Analysis:

  • Tissue Preparation: Following euthanasia, brain regions of interest (e.g., striatum, prefrontal cortex) were rapidly dissected and homogenized.

  • High-Performance Liquid Chromatography (HPLC): Levels of dopamine and its metabolites were quantified using HPLC with electrochemical detection.[6]

  • Western Blotting: Protein expression levels of tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2) were determined by Western blot analysis of tissue homogenates.[2]

Oxidative Stress Markers:

  • Reactive Oxygen Species (ROS) Measurement: ROS levels in brain tissue were assessed using fluorescent probes.

  • Lipid Peroxidation and Protein Carbonyl Assays: Levels of 4-hydroxynonenal (B163490) (a marker of lipid peroxidation) and protein carbonyls were measured to quantify oxidative damage.[2]

Apoptosis Assays:

  • Immunohistochemistry: Brain sections were stained for pro-apoptotic markers such as Bax and cleaved caspase-3, and the anti-apoptotic marker Bcl-2.[2]

Behavioral Assessments:

  • Locomotor Activity: Spontaneous locomotor activity was measured using automated activity chambers.[8]

  • Novel Object Recognition Test (NORT): This test was used to assess recognition memory.[9]

  • Eight-Arm Radial Maze (8-ARM) Test: This maze was used to evaluate working and reference memory.[9]

Signaling Pathways and Mechanisms of Neurotoxicity

Methiopropamine

The neurotoxicity of methiopropamine is primarily linked to its interaction with the dopaminergic system. The proposed signaling pathway involves the following key steps:

MPA_Neurotoxicity MPA Methiopropamine DAT Dopamine Transporter (DAT) MPA->DAT Inhibition VMAT2 Vesicular Monoamine Transporter 2 (VMAT-2) MPA->VMAT2 Impairment DA_release ↑ Extracellular Dopamine DAT->DA_release VMAT2->DA_release D1R Dopamine D1 Receptor DA_release->D1R Activation D2R Dopamine D2 Receptor DA_release->D2R Activation OxidativeStress ↑ Oxidative Stress (ROS, Lipid Peroxidation) D1R->OxidativeStress Microgliosis Microglial Activation (M1 Phenotype) D1R->Microgliosis Apoptosis ↑ Pro-apoptotic Proteins (Bax, Cleaved Caspase-3) ↓ Anti-apoptotic Proteins (Bcl-2) D1R->Apoptosis D2R->OxidativeStress D2R->Microgliosis D2R->Apoptosis Neurodegeneration Dopaminergic Neurodegeneration OxidativeStress->Neurodegeneration Microgliosis->Neurodegeneration Apoptosis->Neurodegeneration

Proposed signaling pathway for Methiopropamine-induced neurotoxicity.
This compound (Hypothesized)

Given the absence of direct experimental data, the neurotoxic potential of this compound is inferred from its chemical structure and its classification as a synthetic cathinone.

Structural Considerations:

  • β-keto group: The presence of a β-keto group generally decreases the potency of monoamine transporter interaction compared to non-keto analogs. However, synthetic cathinones are known to act as either transporter substrates (releasers) or inhibitors (blockers), leading to increased extracellular monoamine concentrations.[10]

  • Thiophene ring: The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive thiophene S-oxides and epoxides, which can covalently bind to cellular macromolecules, leading to cytotoxicity.

Hypothesized Mechanism of Neurotoxicity: Based on the general mechanisms of synthetic cathinones and thiophene-containing compounds, the following workflow outlines the potential neurotoxic pathways for this compound.

Thiothinone_Hypothetical_Neurotoxicity cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_metabolism Metabolism cluster_outcome Neurotoxic Outcome Thiothinone 2-Thiothinone MonoamineTransporters Interaction with Monoamine Transporters (DAT, NET, SERT) Thiothinone->MonoamineTransporters CYP450 Cytochrome P450 Metabolism Thiothinone->CYP450 OxidativeStress ↑ Oxidative Stress MonoamineTransporters->OxidativeStress ↑ Monoamine Levels MitochondrialDysfunction Mitochondrial Dysfunction NeuronalDamage Neuronal Damage & Apoptosis MitochondrialDysfunction->NeuronalDamage OxidativeStress->MitochondrialDysfunction ReactiveMetabolites Formation of Reactive Metabolites (S-oxides, Epoxides) CYP450->ReactiveMetabolites ReactiveMetabolites->OxidativeStress ReactiveMetabolites->NeuronalDamage Covalent Binding

Hypothesized neurotoxicity workflow for this compound.

Conclusion

The available evidence clearly indicates that methiopropamine is a dopaminergic neurotoxin, with well-characterized mechanisms involving oxidative stress and apoptosis. For this compound, while direct evidence is lacking, its chemical structure as a β-keto analog of MPA and a thiophene-containing synthetic cathinone suggests a potential for neurotoxicity. The primary mechanisms are likely to involve disruption of monoamine systems and potential bioactivation of the thiophene ring to reactive metabolites. Further in vitro and in vivo studies are imperative to definitively characterize the neurotoxic profile of this compound and to validate these hypothesized mechanisms. Researchers should exercise caution when handling this compound due to the unknown toxicological properties.

References

A Comparative Guide to the Pharmacokinetics of 2-Thiothinone Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted pharmacokinetic properties of 2-Thiothinone hydrochloride and its structural analogs. Due to the limited availability of direct experimental data for 2-Thiothinone, this comparison is built upon established principles of drug metabolism and pharmacokinetic data from structurally related synthetic cathinones and thiophene-containing compounds.

2-Thiothinone, also known as β-ketomethiopropamine (βk-MPA), is a synthetic cathinone (B1664624) and a structural analog of methcathinone (B1676376).[1][2] The key structural feature of 2-Thiothinone is the replacement of the phenyl ring of methcathinone with a thiophene (B33073) ring.[1] This substitution is significant, as the thiophene ring acts as a bioisostere of the phenyl group, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological activity.[3][4] Understanding the pharmacokinetic implications of this and other structural modifications is crucial for drug development and toxicology.

Predicted Pharmacokinetic Profile of this compound

The pharmacokinetic profile of a compound encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative data for 2-Thiothinone is unavailable, a predictive profile can be constructed based on its chemical structure and the known behavior of similar molecules.

  • Absorption: As a small molecule amine salt, this compound is expected to be water-soluble, facilitating administration. Following administration, the free base is likely to be rapidly absorbed, a characteristic common to many synthetic cathinones.

  • Distribution: Its structural similarity to other central nervous system stimulants suggests that it will likely cross the blood-brain barrier, distributing to brain tissue.

  • Metabolism: Metabolism is the key area where significant differences between analogs are expected. The metabolism of 2-Thiothinone is predicted to follow pathways common to both synthetic cathinones and thiophene-containing drugs.[2][5][6] The primary metabolic routes are likely to involve Phase I reactions followed by Phase II conjugation.

  • Excretion: The metabolites, being more polar than the parent drug, are expected to be primarily excreted through the kidneys into the urine.

Pharmacokinetic Comparison with Key Analogs

The most insightful comparisons involve analogs where specific structural motifs are altered, such as the aromatic ring system or the amine substituent.

Analog 1: The Phenyl Counterpart (Methcathinone)

The most direct comparison is with methcathinone, where a phenyl group is present instead of a thiophene ring. The thiophene ring is known to be a "structural alert" as its metabolism by cytochrome P450 enzymes can lead to reactive metabolites like S-oxides and epoxides, which can be associated with toxicity.[6][7] This represents a key metabolic difference from the phenyl ring of methcathinone, which typically undergoes aromatic hydroxylation.

Pharmacokinetic Parameter This compound (Predicted) Methcathinone (Known/Predicted) Rationale for Difference
Primary Site of Metabolism Thiophene ring, beta-keto group, N-alkyl groupPhenyl ring, beta-keto group, N-alkyl groupThe aromatic system dictates the primary site of oxidative metabolism.
Phase I Metabolic Pathways - Keto Reduction- N-Demethylation- Thiophene Hydroxylation- Thiophene S-oxidation (potential for reactive metabolites)[6][8]- Keto Reduction- N-Demethylation- Aromatic Hydroxylation[5]Different enzymatic pathways are involved in the oxidation of thiophene versus phenyl rings.
Metabolic Stability Potentially lower due to multiple sites of metabolism, including the reactive thiophene ring.Generally considered to have moderate metabolic stability.The electron-rich thiophene ring can be more susceptible to oxidative metabolism.
Potential for Toxicity Higher, due to the potential formation of reactive thiophene S-oxides and epoxides.[6]Lower, with toxicity primarily related to its sympathomimetic effects.Thiophene bioactivation is a known toxicological pathway.
Excretion Renal excretion of various polar metabolites.Renal excretion of hydroxylated and N-demethylated metabolites.The nature of the metabolites will differ, but the route of elimination is expected to be similar.

Table 1: Predicted comparative pharmacokinetic properties of this compound and its phenyl analog, Methcathinone.

Hypothetical Analogs of 2-Thiothinone

Further understanding can be gained by considering hypothetical structural modifications to the 2-Thiothinone scaffold.

Analog Structural Modification Predicted Primary Metabolic Routes Expected Impact on Pharmacokinetics
Analog A N-dealkylation (removal of the N-methyl group to form a primary amine)- Keto Reduction- Thiophene Hydroxylation/OxidationElimination of the N-demethylation pathway. May alter receptor binding and potency.
Analog B Alkyl chain extension (e.g., N-ethyl instead of N-methyl)- N-Dealkylation (to primary amine)- Keto Reduction- Thiophene Hydroxylation/OxidationIncreased lipophilicity may enhance absorption and volume of distribution. N-de-ethylation may be slower than N-demethylation.
Analog C Thiophene ring substitution (e.g., addition of a methyl or halogen group)- Keto Reduction- N-Demethylation- Metabolism may be directed away from the substituted position on the thiophene ring.Substitution can block or alter sites of metabolism, potentially increasing metabolic stability and half-life.

Table 2: Predicted metabolic impact of hypothetical structural modifications to 2-Thiothinone.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in pharmacokinetic studies.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Thiothinone met1 Keto-Reduced Metabolite parent->met1 Keto-reductases met2 N-Demethylated Metabolite parent->met2 CYP450 met3 Hydroxylated Thiophene parent->met3 CYP450 met4 Thiophene S-oxide (Reactive Metabolite) parent->met4 CYP450 conj1 Glucuronide Conjugate met3->conj1 UGTs cluster_in_vivo In Vivo Phase cluster_analysis Bioanalytical & Data Phase A Rodent Acclimatization (e.g., Sprague-Dawley rats) B Compound Administration (IV and PO routes for 2-Thiothinone & Analogs) A->B C Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240, 480 min) B->C D Plasma Isolation (Centrifugation) C->D E LC-MS/MS Analysis (Quantification of parent drug and metabolites) D->E F Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2) E->F G Comparative Analysis (Statistical comparison of PK parameters) F->G

References

A Comparative Guide to the Validation of Hypothetical "2-Thiothinone Hydrochloride" Detection in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific public data exists for the validation of 2-Thiothinone hydrochloride detection in oral fluid. This guide has been constructed using synthetic cathinones as a representative analyte class to illustrate the validation process and comparison of analytical methods. The data and protocols presented are based on published studies for similar novel psychoactive substances and should be considered a model. Researchers developing methods for this compound should perform their own comprehensive validation studies.

This guide provides a comparative overview of analytical methods for the detection of a hypothetical novel psychoactive substance, "this compound," in oral fluid. It is intended for researchers, scientists, and drug development professionals involved in toxicological screening and forensic analysis.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of common analytical methods used for the detection of novel psychoactive substances in oral fluid, using synthetic cathinones as a proxy for "this compound".

ParameterLC-MS/MS (Triple Quadrupole - QqQ)LC-HRMS (Orbitrap)Immunoassay (Screening)
Analytes Multiple synthetic cathinonesMultiple synthetic cathinonesTargets specific cathinone (B1664624) classes (e.g., Mephedrone/Methcathinone, MDPV)[1][2]
Limit of Detection (LOD) 0.003 - 0.03 ng/g[3]0.010 - 0.035 ng/g[4]0.40 - 20.0 ng/mL[1]
Limit of Quantitation (LOQ) 0.075 ng/g[3]0.075 - 0.100 ng/g[4]Not typically used for quantification
Linearity (Concentration Range) 0.075 - 75 ng/g[3]0.075 - 200 ng/mL[4]Qualitative or semi-quantitative
Accuracy (% of Target) 85.3 - 108.4%[5]Good accuracy, comparable to QqQ[4]High potential for false positives and cross-reactivity[2]
Precision (% CV) 1.9 - 14%[5]Good, comparable to QqQ[4]N/A
Analysis Time ~15-20 minutes per sample~15-20 minutes per sample~5-15 minutes per sample
Confirmation Capability High (Specific)High (Specific)Low (Presumptive)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for sample preparation and analysis.

1. Oral Fluid Collection:

  • Device: Oral fluid is collected using a specialized device such as a Salivette® or Quantisal™. These devices typically consist of a swab that the subject places in their mouth for a specified amount of time, which is then sealed in a tube containing a stabilizing buffer.

  • Volume: A sufficient volume of oral fluid (typically 0.5 - 1 mL) is collected to allow for both screening and confirmatory analyses.

2. Sample Preparation for LC-MS/MS Analysis:

  • Objective: To extract the analyte of interest from the oral fluid matrix and remove potential interferences.

  • Method 1: Protein Precipitation [5]

    • To 100 µL of the oral fluid sample, add an internal standard.

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Method 2: Solid-Phase Extraction (SPE) [6][7]

    • To the oral fluid sample, add an internal standard and appropriate buffer to adjust the pH.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the analyte of interest with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: An Agilent 1200 series LC coupled to an Agilent 6460 series triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is a common setup.[8]

  • Chromatographic Separation:

    • Column: A Kinetex F5 column (50 mm × 3 mm × 2.6 μm) or similar is used.[5]

    • Mobile Phase: A gradient elution is typically employed using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3][5]

    • Flow Rate: A flow rate of 0.6 mL/min is maintained.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in the positive mode (ESI+) is generally used for synthetic cathinones.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, selecting at least two transitions (precursor ion > product ion) for each analyte to ensure specificity.[8]

4. Immunoassay Screening:

  • Principle: Immunoassays utilize antibodies that bind to the target drug or a structurally similar class of drugs. This binding event produces a detectable signal.

  • Method:

    • The oral fluid sample is added to the test device (e.g., a lateral flow strip or an ELISA plate).

    • If the target drug is present above a certain cutoff concentration, it will compete with a labeled drug for a limited number of antibody binding sites.

    • The result is typically read visually or with a plate reader as positive or negative.

  • Confirmation: All presumptive positive results from an immunoassay must be confirmed by a more specific method, such as LC-MS/MS or GC-MS.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_screening Initial Screening (Optional) cluster_confirmation Confirmatory Analysis collection Oral Fluid Collection (e.g., Salivette®) immunoassay Immunoassay collection->immunoassay prep Sample Preparation (Protein Precipitation or SPE) collection->prep Direct to Confirmation neg_screen Negative Result (Reported) immunoassay->neg_screen pos_screen Presumptive Positive immunoassay->pos_screen pos_screen->prep lcms LC-MS/MS Analysis prep->lcms data Data Analysis & Review lcms->data pos_confirm Positive Result (Confirmed & Reported) data->pos_confirm neg_confirm Negative Result (Reported) data->neg_confirm validation_parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effects Validation->Matrix Stability Stability Validation->Stability

References

A Comparative Guide to the Cross-Reactivity of Synthetic Cathinones in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "2-Thiothinone hydrochloride": The compound "this compound" does not correspond to a known synthetic cathinone (B1664624) and is likely a typographical error. This guide will focus on the cross-reactivity of common synthetic cathinones, including thiophene-containing analogues like methiopropamine, in widely used immunoassays. This information is critical for researchers, scientists, and drug development professionals interpreting screening results for novel psychoactive substances.

Immunoassays are a cornerstone of preliminary drug screening due to their speed and cost-effectiveness.[1] However, their reliance on antibody-antigen recognition can lead to cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte.[1][2] This is a significant challenge in the detection of synthetic cathinones, a class of novel psychoactive substances (NPS) with structures often resembling amphetamines and methamphetamines.[1] The extent of this cross-reactivity varies significantly depending on the specific cathinone derivative and the immunoassay kit employed.[1][3]

Quantitative Data on Cathinone Cross-Reactivity

The following tables summarize the cross-reactivity of various synthetic cathinones in different commercially available immunoassays. It is important to note that cross-reactivity can be influenced by factors such as the use of monoclonal versus polyclonal antibodies and the specific calibrators used in the assay.[2][4]

Table 1: Cross-Reactivity in a Methcathinone-Specific ELISA Kit

Compound% Cross-Reactivity
R(+) Methcathinone100%
Mephedrone167%
Methedrone150%
Methylone120%
Buphedrone103%
4-Fluoromethcathinone (Flephedrone)94%
3-Fluoromethcathinone75%
(±) Methcathinone73%
Ethylone (bk-MDEA)43%
Ethcathinone40%
4-Methylethcathinone35%
Pentylone2%
Pentedrone1%
R(+) Cathinone0.43%
S(+) Methamphetamine0.088%
Data sourced from the Neogen Synthetic Cathinones (Methcathinone) Forensic ELISA Kit insert.[5]

Table 2: Cross-Reactivity of Selected Cathinones in Multi-Target Immunoassays

CompoundRandox Bath Salt I (Mephedrone/Methcathinone Target)Randox Bath Salt II (MDPV/MDPBP Target)
Mephedrone100%Not Reported
Methcathinone100%Not Reported
Methedrone54-57%Not Reported
MethyloneHigh Cross-ReactivityLow Cross-Reactivity
ButyloneNot Reported1.8%
MDPVNot Reported101% (Manufacturer Reported)
MDPBPNot Reported100% (Manufacturer Reported)
NaphyroneNot ReportedHigh Cross-Reactivity
PentedroneNot ReportedHigh Cross-Reactivity
Data synthesized from a validation study of the Randox Drugs of Abuse V Biochip Array Technology.[4]

Table 3: Cross-Reactivity of Methiopropamine (MPA) in Various Immunoassays

Immunoassay KitTarget AnalyteCross-Reactivity (Concentration for Positive Result in µg/mL)
CEDIA® DAU Amphetamine/EcstasyAmphetamine/MDMA4.00
Siemens/Syva® EMIT®II Plus AmphetaminesAmphetamines0.90
Microgenics DRI® EcstasyMDMA1.00
Lin-Zhi MethamphetamineMethamphetamineNot Positive
Microgenics DRI® PhencyclidinePhencyclidineNot Positive
Data from a study on the cross-reactivity of 94 designer drugs.[2]

Experimental Protocols

To empirically determine the cross-reactivity of a compound like a thiophene-containing cathinone, a systematic experimental approach is essential. The following is a generalized protocol based on a competitive enzyme-linked immunosorbent assay (ELISA), a common method in this field.[1][6]

Objective: To quantify the cross-reactivity of a test compound (e.g., a synthetic cathinone) in a commercially available immunoassay designed to detect a specific target analyte (e.g., methamphetamine).

Materials:

  • Commercially available ELISA kit for the target analyte (e.g., Methamphetamine ELISA kit).

  • Test compound (e.g., methiopropamine).

  • Drug-free human urine.

  • Standard laboratory equipment (pipettes, microplate reader, etc.).

Procedure:

  • Preparation of Spiked Samples: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL). Serial dilutions of this stock solution are then made in drug-free human urine to create a range of concentrations to be tested (e.g., from 1 ng/mL to 10,000 ng/mL).[1]

  • Preparation of Calibrators and Controls: Calibrators and controls for the target analyte are prepared according to the ELISA kit manufacturer's instructions.[1]

  • Immunoassay Procedure: The manufacturer's protocol for the specific ELISA kit is followed.[1] Typically, this involves adding the prepared urine samples (spiked with the test compound or the target analyte) to microplate wells that are pre-coated with antibodies. An enzyme-conjugated version of the target analyte is then added. The free analyte in the sample and the enzyme-conjugated analyte compete for the limited number of antibody binding sites.[6]

  • Signal Detection: After an incubation period, the wells are washed to remove unbound substances. A substrate is then added, which reacts with the enzyme on the conjugated analyte to produce a colorimetric signal. The absorbance of each well is measured using a microplate reader at the appropriate wavelength.[1]

  • Data Analysis:

    • A standard curve is generated using the absorbance values of the calibrators for the target analyte.

    • The apparent concentration of the target analyte in the test compound-spiked samples is determined by interpolating their absorbance values on the standard curve.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of target analyte from standard curve / Actual concentration of test compound) x 100

Visualizations

The following diagrams illustrate the principles and workflows discussed.

G cluster_0 Competitive Immunoassay Principle cluster_1 antibody Antibody Coated on Well bound_complex Antibody-Analyte Complex analyte Analyte in Sample analyte:f0->antibody:f0 Binds labeled_analyte Labeled Analyte (Enzyme-Conjugate) labeled_analyte:f0->antibody:f0 Competes to Bind substrate Substrate unbound Unbound Labeled Analyte (Washed Away) signal Colorimetric Signal substrate:f0->signal:f0 Enzyme Reaction note1 High analyte concentration in sample leads to less bound labeled analyte and a weaker signal. note2 Low analyte concentration in sample leads to more bound labeled analyte and a stronger signal. G start Start: Define Test Compound and Immunoassay prep_samples Prepare Spiked Samples (Serial dilutions of test compound in drug-free urine) start->prep_samples prep_calibrators Prepare Calibrators and Controls (As per kit instructions) start->prep_calibrators run_assay Perform Immunoassay (Add samples, controls, and reagents to microplate) prep_samples->run_assay prep_calibrators->run_assay measure_signal Measure Signal (Read absorbance with microplate reader) run_assay->measure_signal generate_curve Generate Standard Curve (Using calibrator data) measure_signal->generate_curve interpolate Determine Apparent Concentration (Interpolate sample absorbance on standard curve) measure_signal->interpolate generate_curve->interpolate calculate Calculate % Cross-Reactivity interpolate->calculate end End: Report Cross-Reactivity Data calculate->end

References

The Influence of Thiophene Ring Substitutions on Cathinone Activity: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of thiophene-substituted cathinones reveals critical insights for researchers in drug discovery and pharmacology. The incorporation and modification of a thiophene (B33073) ring in the cathinone (B1664624) scaffold significantly alters potency and selectivity for monoamine transporters—the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This guide provides a comparative analysis of these effects, supported by experimental data and detailed protocols, to inform the development of novel therapeutics.

The synthetic cathinone class of compounds has been the subject of extensive research due to their potent central nervous system effects, which are primarily mediated by their interaction with DAT, SERT, and NET. The substitution of the phenyl ring in the cathinone structure with a bioisosteric thiophene ring has emerged as a key area of investigation, offering a pathway to modulate the pharmacological profile of these molecules. This analysis focuses on how the position of the nitrogen atom within the thiophene ring and other substitutions impact the binding affinity (Ki) and uptake inhibition potency (IC50) at these crucial transporters.

Comparative Pharmacological Data

The following table summarizes the in vitro data for key thiophene-substituted cathinone derivatives compared to their phenyl analogs, highlighting their activity at human monoamine transporters.

Compound NameRing SystemTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
α-Pyrrolidinovalerophenone (α-PVP) PhenylhDAT22.2[1]12.8[1]
hSERT>10000[1]3370[1]
hNET98.4[1]39.5[1]
α-Pyrrolidinopentiothiophenone (α-PVT) 2-ThienylhDAT667[1]192[1]
hSERT>10000[1]>10000[1]
hNET291[1]30.1[1]
Methamphetamine PhenylrDAT-140[2]
rSERT-4900[2]
rNET-80[2]
Methiopropamine (MPA) 2-ThienylrDAT-740[2][3]
rSERT-25140[2]
rNET-470[2][3]

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; rDAT: rat Dopamine Transporter; rSERT: rat Serotonin Transporter; rNET: rat Norepinephrine Transporter.

The data clearly indicates that the substitution of the phenyl ring with a 2-thienyl ring in α-PVP to form α-PVT leads to a significant decrease in affinity and potency at the dopamine transporter. Specifically, the binding affinity for hDAT is reduced approximately 30-fold, and the uptake inhibition potency is decreased about 15-fold[1]. Interestingly, while the affinity for hNET also decreases, the uptake inhibition potency at hNET is comparable to its phenyl counterpart, suggesting a potential shift in selectivity.

In the case of methiopropamine, a thiophene analog of methamphetamine, the data shows a notable decrease in potency at both DAT and NET compared to methamphetamine[2]. Methiopropamine is approximately five times less potent at inhibiting dopamine and norepinephrine uptake[2]. Both α-PVT and methiopropamine exhibit very low activity at the serotonin transporter, a characteristic often seen in cathinone derivatives that are primarily dopamine and norepinephrine reuptake inhibitors.

Unfortunately, a direct comparative analysis of 2-thienyl versus 3-thienyl substituted cathinones is limited by the scarcity of published pharmacological data for the 3-thienyl isomers. While the synthesis of a 3-thienyl isomer of methiopropamine has been reported for use as a reference standard, its activity at monoamine transporters has not been detailed in the available literature[4][5].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds (thiophene-substituted cathinones).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is used instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay Protocol

This protocol measures the potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 96-well plates and allow them to adhere and form a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate the plates at 37°C for a defined time (e.g., 5-15 minutes) to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Pharmacological Profiling

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation cluster_3 Output start Start: Thiophene-substituted Cathinone Analogs binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50) start->uptake_assay analysis Calculate Ki and IC50 from Dose-Response Curves binding_assay->analysis uptake_assay->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar end Comparative Profile: Potency & Selectivity sar->end G cluster_DAT Dopamine Transporter (DAT) Signaling cluster_SERT Serotonin Transporter (SERT) Signaling cluster_NET Norepinephrine Transporter (NET) Signaling DAT DAT PKC_DAT PKC DAT->PKC_DAT Inhibition/Substrate Interaction PKA_DAT PKA DAT->PKA_DAT Inhibition/Substrate Interaction MAPK_DAT MAPK Pathway DAT->MAPK_DAT Inhibition/Substrate Interaction DAT_internalization DAT Internalization (↓ DA Uptake) PKC_DAT->DAT_internalization DA_efflux Dopamine Efflux PKC_DAT->DA_efflux PKA_DAT->DAT_internalization MAPK_DAT->DAT_internalization SERT SERT PKC_SERT PKC SERT->PKC_SERT Inhibition/Substrate Interaction p38_MAPK p38-MAPK SERT->p38_MAPK Inhibition/Substrate Interaction SERT_internalization SERT Internalization (↓ 5-HT Uptake) PKC_SERT->SERT_internalization p38_MAPK->SERT_internalization NET NET PKC_NET PKC NET->PKC_NET Inhibition/Substrate Interaction ERK ERK Pathway NET->ERK Inhibition/Substrate Interaction NET_internalization NET Internalization (↓ NE Uptake) PKC_NET->NET_internalization ERK->NET_internalization

References

Distinguishing 2-Thiothinone Hydrochloride from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds and the differentiation of isomers are critical steps in chemical research and drug development. 2-Thiothinone hydrochloride, a cathinone (B1664624) derivative where the phenyl group is replaced by a thiophene (B33073) ring, presents an analytical challenge in distinguishing it from its structural isomers. This guide provides a comparative overview of the mass spectrometric approaches used to differentiate this compound from its key isomers, supported by general principles of fragmentation and a standardized experimental protocol.

Introduction to 2-Thiothinone and its Isomers

2-Thiothinone, chemically known as 2-(methylamino)-1-(thiophen-2-yl)propan-1-one, is a synthetic cathinone. Its isomers can vary by the substitution position on the thiophene ring or the arrangement of atoms in the side chain. Two primary isomers of concern are:

  • 2-Thiothinone: The primary compound of interest, with the methylamino-propanone group attached to the 2-position of the thiophene ring.

  • Positional Isomer (3-substituted thiophene): 2-(Methylamino)-1-(thiophen-3-yl)propan-1-one, where the side chain is attached to the 3-position of the thiophene ring.

  • Structural Isomer (Side Chain): 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, where the methylamino group is on the terminal carbon of the propane (B168953) chain.

All three compounds share the same molecular formula (C₈H₁₁NOS) and molecular weight (169.25 g/mol for the free base), making them indistinguishable by mass determination alone. Therefore, differentiation relies on the analysis of their unique fragmentation patterns upon ionization in a mass spectrometer.

Mass Spectrometric Differentiation

While specific, publicly available mass spectra with quantitative fragmentation data for 2-Thiothinone and its isomers are limited, the principles of mass spectrometry of cathinone derivatives allow for a clear strategy for their differentiation. Electron Ionization (EI) and tandem mass spectrometry (MS/MS) are powerful techniques for this purpose.

The primary fragmentation of cathinones typically involves an α-cleavage, leading to the formation of a stable iminium cation, which often represents the base peak in the spectrum. For 2-Thiothinone, this would be the [CH(CH₃)NHCH₃]⁺ ion. The structure of the acylium ion (or its subsequent fragmentation products) will be key to distinguishing the isomers.

Key Differentiating Fragmentation Pathways:

  • 2-Thiothinone vs. 3-substituted thiophene isomer: The initial fragmentation of the thiophene ring itself will differ. The 2-thienyl and 3-thienyl acylium ions will likely undergo different subsequent fragmentations, leading to unique daughter ions in an MS/MS experiment. However, it has been noted that for similar non-keto analogs, the standard EI-mass spectra can be virtually identical, making tandem MS or high-resolution mass spectrometry essential for differentiation[1].

  • 2-Thiothinone vs. 3-methylamino side-chain isomer: The initial α-cleavage will be significantly different. For the 3-methylamino isomer, the characteristic iminium ion of 2-thiothinone will not be formed. Instead, fragmentation will likely occur at the C-C bond adjacent to the carbonyl group, leading to a different set of primary fragment ions.

Comparative Fragmentation Data

While a detailed quantitative comparison is precluded by the lack of publicly available spectra, the expected major fragments are summarized in the table below based on general fragmentation rules for cathinones and thiophene-containing compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Origin
This compound 169 (free base)58 : [CH(CH₃)NHCH₃]⁺ (Iminium ion, likely base peak) 111 : [C₄H₃SCO]⁺ (Thienoyl cation) 97 : [C₅H₅S]⁺ (Thiopyrylium ion)
2-(Methylamino)-1-(thiophen-3-yl)propan-1-one 169 (free base)58 : [CH(CH₃)NHCH₃]⁺ (Iminium ion, likely base peak) 111 : [C₄H₃SCO]⁺ (Thienoyl cation) Differentiation would likely require MS/MS analysis of the m/z 111 ion to reveal unique daughter ions.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one 169 (free base)44 : [CH₂NHCH₃]⁺ (Iminium ion from cleavage at the β-carbon) 111 : [C₄H₃SCO]⁺ (Thienoyl cation)

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile small molecules like thiothinone and its isomers.

1. Sample Preparation:

  • Dissolve 1 mg of the hydrochloride salt in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For GC-MS analysis of the free base, neutralization with a weak base and extraction into an organic solvent may be necessary.

  • Derivatization (e.g., with trifluoroacetic anhydride) can be employed to improve chromatographic separation and produce more diagnostic fragment ions for positional isomers[2].

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Split or splitless injection of 1 µL of the sample solution.

  • Oven Program: A temperature gradient program should be optimized to ensure separation of the isomers. A typical program might start at 100°C and ramp up to 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode to obtain the complete mass spectrum. For targeted analysis and differentiation, tandem MS (MS/MS) can be performed by selecting the molecular ion or a characteristic fragment ion as the precursor.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing this compound from its isomers using mass spectrometry.

Distinguishing_Isomers_MS cluster_0 Sample Analysis cluster_1 Initial Data Review cluster_2 Fragmentation Pattern Analysis cluster_3 Isomer Differentiation Sample 2-Thiothinone HCl or Isomer GC_MS GC-MS Analysis (EI, 70eV) Sample->GC_MS Molecular_Ion Check for Molecular Ion (m/z 169 for free base) GC_MS->Molecular_Ion Base_Peak Identify Base Peak Molecular_Ion->Base_Peak Decision Base Peak m/z 58? Base_Peak->Decision Isomer_3_Methylamino Likely 3-(Methylamino) Isomer (Base Peak at m/z 44) Decision->Isomer_3_Methylamino No Positional_Isomer_Check 2- or 3-Thiophene Isomer Decision->Positional_Isomer_Check Yes Tandem_MS Perform MS/MS on m/z 111 Positional_Isomer_Check->Tandem_MS Compare_Daughter_Spectra Compare Daughter Ion Spectra Tandem_MS->Compare_Daughter_Spectra Final_Identification Identify Positional Isomer Compare_Daughter_Spectra->Final_Identification

Figure 1. Logical workflow for the differentiation of 2-Thiothinone isomers by MS.

Conclusion

Distinguishing this compound from its positional and structural isomers is a challenging but achievable analytical task. While simple mass spectrometry may not be sufficient, particularly for positional isomers on the thiophene ring, the use of tandem mass spectrometry (MS/MS) provides the necessary specificity. By carefully analyzing the fragmentation patterns, especially the formation of the iminium ion and the fragmentation of the thiophene moiety, researchers can confidently identify and differentiate these closely related compounds. The experimental protocol and logical workflow provided in this guide offer a robust framework for this analytical challenge.

References

Enantioselective Analysis of 2-Thiothinone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmacologically active compounds is a critical consideration in drug development, as enantiomers can exhibit significantly different potencies and toxicological profiles. 2-Thiothinone hydrochloride, a chiral synthetic cathinone (B1664624), necessitates robust analytical methods for the separation and quantification of its enantiomers. This guide provides an objective comparison of prevalent enantioselective analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The enantioselective analysis of this compound is primarily achieved through High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages in terms of resolution, sensitivity, and speed. The following table summarizes the key performance parameters of these methods based on published data for thiothinone and analogous cathinone derivatives.

Analytical TechniqueChiral Selector/Stationary PhaseResolution (Rs)Limit of Detection (LOD)Limit of Quantification (LOQ)Analysis Time (min)
HPLC-UV Cellulose tris(3,5-dimethylphenylcarbamate)> 1.5~0.1 - 1 µg/mL~0.3 - 3 µg/mL< 15
Capillary Electrophoresis (CE) β-cyclodextrin derivatives> 2.0~1 - 10 ng/mL~3 - 30 ng/mL< 20
GC-MS (after derivatization) Chiral Derivatizing Agent (e.g., MCF) on achiral columnBaseline Separation0.004 - 3.678 pg/µL[1]0.012 - 11.14 pg/µL[1]< 25

Note: The LOD and LOQ values for HPLC-UV and CE are estimated based on typical performance for similar compounds, while the GC-MS data is derived from a study on a mixture of ten synthetic cathinones.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This direct method utilizes a chiral stationary phase to achieve enantiomeric separation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral cellulose-based column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample consumption, making it an attractive alternative to HPLC.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer (pH 2.5) containing 20 mM of a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Sample Preparation:

  • Dissolve the this compound sample in deionized water to a final concentration of 0.5 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

Gas Chromatography-Mass Spectrometry (GC-MS) after Chiral Derivatization

This indirect method involves the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure:

  • To 100 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile), add 50 µL of a chiral derivatizing agent solution (e.g., (-)-Menthyl Chloroformate (MCF) in toluene).

  • Add 20 µL of pyridine (B92270) as a catalyst.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Conditions:

  • Column: Achiral capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output Sample 2-Thiothinone HCl Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram with Separated Enantiomers Data->Chromatogram

Caption: HPLC-UV Experimental Workflow.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_output Output Sample 2-Thiothinone HCl Sample Dissolve Dissolve in Deionized Water Sample->Dissolve CE_System CE System Dissolve->CE_System Capillary Capillary with Chiral Selector in BGE CE_System->Capillary Detector UV Detector Capillary->Detector Data Data Acquisition Detector->Data Electropherogram Electropherogram with Separated Enantiomers Data->Electropherogram

Caption: Capillary Electrophoresis Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_output Output Sample 2-Thiothinone HCl Sample Derivatization Derivatization with Chiral Reagent Sample->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS System Reconstitution->GCMS Column Achiral GC Column GCMS->Column MS_Detector Mass Spectrometer Column->MS_Detector Data Data Acquisition MS_Detector->Data Chromatogram Chromatogram with Separated Diastereomers Data->Chromatogram

Caption: GC-MS with Chiral Derivatization Workflow.

References

Inter-Laboratory Validation of 2-Thiothinone Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Thiothinone hydrochloride. Due to the limited availability of direct inter-laboratory validation studies for this specific compound, this document synthesizes data from validated methods for similar synthetic cathinones. The performance characteristics presented are representative of what can be expected from these analytical techniques.

Data Presentation

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of synthetic cathinones, including compounds structurally related to this compound. This data is compiled from various analytical validation studies.[1][2][3]

Table 1: Representative Performance Characteristics of Analytical Methods for Synthetic Cathinone Quantification

ParameterLC-MS/MSGC-MSKey Considerations
Linearity (R²) > 0.99> 0.99High linearity is crucial for accurate quantification over a range of concentrations.
Accuracy (%) 85 - 11580 - 120Represents the closeness of the measured value to the true value.
Precision (RSD%) < 15%< 20%Indicates the degree of scatter between a series of measurements.
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mLThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocols

The following are generalized protocols for the quantification of this compound based on common practices for the analysis of synthetic cathinones.[3][4]

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare stock solutions.

    • Prepare a series of calibration standards and quality control samples by spiking the appropriate matrix (e.g., plasma, urine, or a blank solvent) with the stock solution.

    • For biological samples, perform a protein precipitation step by adding a three-fold volume of acetonitrile (B52724), vortexing, and centrifuging.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography system.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for 2-Thiothinone.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation and Derivatization:

    • Prepare stock solutions and calibration standards as described for the LC-MS/MS method.

    • Extract 2-Thiothinone from the matrix using a suitable organic solvent (e.g., ethyl acetate) after basification of the sample.

    • Evaporate the organic extract to dryness.

    • Derivatize the analyte by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to improve volatility and chromatographic performance.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A gas chromatograph with a capillary column.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 2-Thiothinone.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound.

cluster_LCMS LC-MS/MS Workflow A Sample Preparation (Stock, Calibrators, QCs) B Protein Precipitation (for biological samples) A->B C Evaporation & Reconstitution B->C D LC Separation (C18 Column) C->D E MS/MS Detection (ESI+, MRM) D->E F Data Analysis & Quantification E->F

Caption: LC-MS/MS experimental workflow for this compound quantification.

cluster_GCMS GC-MS Workflow G Sample Preparation (Stock, Calibrators) H Liquid-Liquid Extraction G->H I Evaporation H->I J Derivatization (e.g., Silylation) I->J K GC Separation (Capillary Column) J->K L MS Detection (EI, SIM) K->L M Data Analysis & Quantification L->M

Caption: GC-MS experimental workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of 2-Thiothinone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Thiothinone hydrochloride, a thiophene (B33073) derivative used as an analytical reference standard in research and forensic applications.[1] While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is paramount to maintain a safe laboratory environment and ensure regulatory compliance.

Key Safety and Handling Information

According to the Safety Data Sheet (SDS), this compound does not have specific hazard classifications. However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

In case of a spill: For small spills, the material can be picked up mechanically. It is important to prevent the substance from entering sewers or surface and ground water.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 54817-67-3
Molecular Formula C₈H₁₁NOS • HCl[1]
Molar Mass 205.7 g/mol [1]
Solubility DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years[1]

Disposal Protocol

While the Safety Data Sheet (SDS) for this compound suggests that smaller quantities may be disposed of with household waste, it critically emphasizes that all disposal must be made according to official regulations . Therefore, the following step-by-step procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific guidelines and local regulations.

Experimental Protocol for Disposal:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory body for specific guidelines on chemical waste disposal.

  • Prepare for Disposal:

    • Wear the appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.

    • Work in a well-ventilated area, such as a fume hood.

  • Small Quantities (Solid Form):

    • For very small residual amounts, carefully sweep the solid material into a designated chemical waste container.

    • Ensure the container is properly labeled with the chemical name and any relevant hazard information (even if not officially classified, it is good practice).

  • Solutions:

    • Given the solubility in various solvents, solutions of this compound should be treated as chemical waste.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for this specific chemical class.

    • Collect all solutions containing this compound in a properly labeled, sealed, and compatible waste container. The label should clearly indicate the contents, including the solvent used.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be placed in a designated solid chemical waste container.

  • Decontamination:

    • Clean the work area and any equipment used with an appropriate solvent and cleaning agents.

    • Dispose of the cleaning materials as contaminated waste.

  • Waste Pickup:

    • Arrange for the pickup of the chemical waste containers by your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Have 2-Thiothinone hydrochloride for Disposal B Consult Institutional and Local Disposal Regulations A->B C Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Assess Form of Waste C->D E Solid Waste (Small Quantities) D->E Solid F Solutions D->F Liquid G Contaminated Materials (e.g., gloves, wipes) D->G Contaminated Items H Place in Labeled Solid Chemical Waste Container E->H I Collect in Labeled Liquid Chemical Waste Container F->I G->H J Arrange for Waste Pickup by Authorized Personnel H->J I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Thiothinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Thiothinone hydrochloride, a thiophene-based analytical reference standard.[1][2] Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling all chemical compounds in a laboratory setting. The physiological and toxicological properties of this compound are not fully known.

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes and airborne particles that could cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and kept fully buttoned.Prevents direct skin contact with the compound.
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.Minimizes the risk of inhaling any fine particles of the solid compound.

This data is compiled from general laboratory safety guidelines for handling research chemicals.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for the safe and efficient handling of this compound from receipt to disposal.

1. Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: When weighing or transferring the crystalline solid, exercise caution to avoid the generation of dust. Use a spatula and a tared weigh boat within the fume hood.

2. Storage:

  • Container: Keep the compound in its original, tightly sealed container.

  • Conditions: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C for long-term stability of five years or more.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

3. Spill Management:

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Evacuate and Notify: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[3]

  • Decontamination: After the bulk of the material has been removed, wipe the spill area with a damp paper towel.[3] Dispose of the paper towel as hazardous waste.[3] Subsequently, decontaminate the area with a suitable laboratory cleaner.[4] All materials used for cleanup should be placed in a sealed bag and disposed of as hazardous waste.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's designated hazardous waste management program.

1. Waste Segregation:

  • Solid Waste: Collect any unused compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled container for liquid chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: Dispose of all single-use items that have come into contact with the chemical, such as gloves and pipette tips, as hazardous waste.

2. Labeling and Storage of Waste:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the hazardous waste management team.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

Experimental Protocols

This document provides operational guidance rather than specific experimental protocols. Researchers should develop detailed, experiment-specific protocols that incorporate these safety and handling procedures.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Store Unused Material handle2->handle3 cleanup1 Decontaminate Surfaces handle2->cleanup1 spill Spill Occurs cleanup1->spill disp1 Segregate Waste cleanup1->disp1 cleanup2 Contain and Collect Spill spill->cleanup2 cleanup2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiothinone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Thiothinone hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。